molecular formula C11H14BrNO B139443 4-(4-Bromobenzyl)morpholine CAS No. 132833-51-3

4-(4-Bromobenzyl)morpholine

Cat. No.: B139443
CAS No.: 132833-51-3
M. Wt: 256.14 g/mol
InChI Key: KWJZFQQTDGVBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzyl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZFQQTDGVBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354817
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132833-51-3
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132833-51-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine (CAS 132833-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic organic compound with the CAS number 132833-51-3. It belongs to the class of N-substituted morpholines, which are recognized as important pharmacophores in medicinal chemistry. The presence of the 4-bromobenzyl group suggests its potential as an intermediate in the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related morpholine (B109124) derivatives. While experimental data on this specific compound is limited in publicly available literature, this guide consolidates available information and provides context based on analogous structures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 132833-51-3[1][2]
Molecular Formula C₁₁H₁₄BrNO[1][2]
Molecular Weight 256.14 g/mol [1][2]
Appearance Solid[1]
Melting Point 83-88 °C
Boiling Point 313.2 °C at 760 mmHg (Predicted)[3]
Density 1.399 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents, sparingly soluble in water
Storage Keep in a dark place, Inert atmosphere, Room temperature[2]

Spectroscopic Data (Predicted)

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts in CDCl₃ are presented below. These values are calculated based on computational models and provide an expected spectral pattern.

AssignmentChemical Shift (δ, ppm)
N-C H₂-Ar62.8
N-C H₂-CH₂-O53.7 (2C)
N-CH₂-C H₂-O67.1 (2C)
C -1 (Ar-C-CH₂)136.7
C -2, C -6 (Ar-CH)131.0 (2C)
C -3, C -5 (Ar-CH)131.5 (2C)
C -4 (Ar-C-Br)121.1
Mass Spectrometry (Predicted Fragmentation)

The predicted mass-to-charge ratios (m/z) for common adducts in mass spectrometry are listed below. These predictions can aid in the identification of the molecule in mass spectrometric analyses.[4]

AdductPredicted m/z
[M+H]⁺256.03316
[M+Na]⁺278.01510
[M-H]⁻254.01860
[M]⁺255.02533

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a standard and reliable method for the N-alkylation of morpholine with a benzyl (B1604629) halide can be adapted for its preparation.[5]

Proposed Synthetic Protocol: N-Alkylation of Morpholine

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product Morpholine Morpholine Target_Compound This compound Morpholine->Target_Compound + 4-Bromobenzyl_bromide 4-Bromobenzyl bromide 4-Bromobenzyl_bromide->Target_Compound Base K₂CO₃ Solvent Acetonitrile

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Morpholine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add morpholine (1.2 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-bromobenzyl bromide (1.0 equivalent) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

Proposed Purification Protocol

Work-up:

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

Column Chromatography:

  • Purify the crude product by column chromatography on silica gel.

  • A suitable eluent system would likely be a mixture of hexanes and ethyl acetate, with a gradient of increasing ethyl acetate polarity.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Potential Biological Activities and Mechanisms of Action

While there is no specific biological data for this compound in the searched literature, the morpholine moiety is a well-established pharmacophore in a variety of therapeutic agents, including those with anticancer and antibacterial properties.[6][7][8]

Potential Anticancer Activity

Morpholine derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[6][8][9]

Proposed Mechanisms of Action:

  • Kinase Inhibition: Many morpholine-containing compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets include PI3K, Akt, mTOR, and VEGFR.[6]

  • Cell Cycle Arrest: Some morpholine derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]

  • Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer drugs. Morpholine derivatives have been reported to trigger apoptosis in cancer cells.[9]

G Compound This compound (Proposed) Kinase Protein Kinases (e.g., PI3K, Akt, mTOR) Compound->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotion Apoptosis Apoptosis Kinase->Apoptosis Inhibition Proliferation Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Figure 2: Proposed anticancer mechanism of action for this compound.

Potential Antibacterial Activity

The morpholine ring is also present in several antibacterial agents. The mechanism of action of these compounds can vary.[1][10][11]

Proposed Mechanisms of Action:

  • Enzyme Inhibition: Morpholine derivatives can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.

  • Disruption of Cell Membrane: Some compounds containing morpholine can disrupt the integrity of the bacterial cell membrane, leading to cell death.[11]

  • Inhibition of Efflux Pumps: Multidrug resistance in bacteria is often mediated by efflux pumps that expel antibiotics from the cell. Some morpholine-containing compounds have been shown to inhibit these pumps, thereby restoring the efficacy of other antibiotics.[10]

G Compound This compound (Proposed) Enzyme Bacterial Enzymes Compound->Enzyme Inhibition Membrane Bacterial Cell Membrane Compound->Membrane Disruption EffluxPump Efflux Pumps Compound->EffluxPump Inhibition Survival Bacterial Survival

Figure 3: Proposed antibacterial mechanisms of action for this compound.

Safety and Handling

Based on available supplier information, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 (Harmful if swallowed) is also associated with this compound.[1][3] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. While specific experimental data for this molecule is sparse, its structural features suggest that it is a promising candidate for further investigation. This technical guide provides a foundation for researchers by summarizing its known properties, proposing a viable synthetic route, and outlining potential biological activities and mechanisms of action based on the well-documented pharmacology of the morpholine scaffold. Further experimental validation of the data presented herein is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromobenzyl)morpholine (CAS No. 132833-51-3), a versatile building block in medicinal and agrochemical research. This guide is intended to serve as a technical resource, presenting available data, outlining standard experimental protocols for property determination, and illustrating a typical characterization workflow.

Introduction

This compound is an organic compound characterized by a morpholine (B109124) ring N-substituted with a 4-bromobenzyl group.[1] Its chemical structure, featuring a bromine atom on the phenyl ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The morpholine moiety often imparts favorable properties such as improved solubility and metabolic stability in drug candidates.[1] This compound is utilized in the synthesis of various pharmaceuticals and has been investigated for potential antitumor and antimicrobial activities.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 132833-51-3[1][2]
Molecular Formula C₁₁H₁₄BrNO[1][2]
Molecular Weight 256.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Solubility Sparingly soluble in water; Soluble in organic solvents[1]
Topological Polar Surface Area (TPSA) 12.5 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Storage Conditions Room temperature, in a dark, inert atmosphere[1]

Note: Experimental values for properties such as boiling point, density, pKa, and logP are not consistently reported in publicly available literature. The data presented are based on chemical supplier information and computational predictions where noted.

Standard Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for key experiments relevant to a compound like this compound.

3.1 Melting Point / Boiling Point Determination

Since this compound is a liquid at room temperature, boiling point determination is more relevant than melting point.

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Methodology (Thiele Tube Method):

    • A small amount of the liquid sample (0.5-1 mL) is placed into a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The Thiele tube is heated slowly and evenly.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The boiling point is the temperature at which heating is stopped, and the liquid sample just begins to be drawn back into the capillary tube. This indicates that the external pressure and the vapor pressure of the liquid are equal.[3]

3.2 Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.

  • Objective: To determine the ratio of the concentration of the compound in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.

  • Methodology (Shake Flask Method - OECD 107): [4]

    • Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) must be pre-saturated with each other for at least 24 hours.[5]

    • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

    • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow equilibrium to be reached.

    • Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and aqueous) are clearly separated. Centrifugation can be used to facilitate this.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

    • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[5]

3.3 Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH, which significantly affects its solubility, permeability, and target binding.

  • Objective: To determine the pH at which the compound is 50% ionized and 50% neutral.

  • Methodology (Potentiometric Titration):

    • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol) if solubility is low.[7]

    • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[8]

    • Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.[7]

    • Data Collection: The pH of the solution is recorded after each addition of the titrant.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[8] This point is identified as the inflection point on the titration curve.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity like this compound.

G Physicochemical Characterization Workflow cluster_start Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_application Application & Further Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure appearance Appearance & Solubility Screening structure->appearance boiling_point Boiling Point Determination appearance->boiling_point logp logP Determination (Shake Flask / HPLC) appearance->logp pka pKa Determination (Potentiometric Titration) appearance->pka stability Chemical Stability Assessment boiling_point->stability adme In Vitro ADME Screening logp->adme pka->adme bioactivity Bioactivity Assays (e.g., Antitumor) adme->bioactivity

Physicochemical Characterization Workflow

Applications and Significance

This compound serves as a key intermediate in synthetic organic chemistry.[1] Its structure is incorporated into more complex molecules designed for biological evaluation. The presence of the bromophenyl group makes it suitable for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds in drug discovery. The morpholine heterocycle is a common feature in many approved drugs, valued for conferring favorable pharmacokinetic properties. Studies have highlighted its role as a building block for potential antitumor and antimicrobial agents, underscoring its importance for researchers in drug development.[1]

References

An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromobenzyl)morpholine, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A plausible experimental protocol for its synthesis is presented, alongside a discussion of its primary application as a building block in the development of more complex molecules. While direct biological activity data for this specific intermediate is not extensively documented, this guide provides a representative experimental protocol for the biological evaluation of related morpholine-containing compounds, highlighting their potential as anticancer agents. Visualizations of the synthetic workflow and a hypothetical signaling pathway are included to illustrate its role in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a disubstituted morpholine (B109124) derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is substituted with a 4-bromobenzyl group.

IUPAC Name: 4-((4-bromophenyl)methyl)morpholine

Chemical Structure:

Chemical structure of this compound

Physicochemical and Safety Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
CAS Number 132833-51-3[1]
Appearance Solid
Storage Store in a dry, well-ventilated place. Keep container tightly closed.
Safety Information GHS Pictogram: GHS07 (Exclamation mark) Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed)

Synthesis of this compound

As a chemical intermediate, the synthesis of this compound is a crucial step in the preparation of various target molecules. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 1-bromo-4-(bromomethyl)benzene and morpholine.

Materials:

  • 1-bromo-4-(bromomethyl)benzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a round-bottom flask, add 1-bromo-4-(bromomethyl)benzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2] The bromobenzyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

While there is limited publicly available information on the specific biological activities of this compound itself, related morpholine derivatives have shown promise in various therapeutic areas, including as anticancer agents.[3] For instance, some substituted morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]

Representative Experimental Protocol: In Vitro Anticancer Activity Screening

The following is a representative protocol for evaluating the anticancer activity of morpholine derivatives, based on studies of similar compounds.[3]

Cell Line:

  • Human breast cancer cell line (e.g., MDA-MB-231)

Assay:

  • Sulphorhodamine B (SRB) assay for cell viability

Procedure:

  • Plate the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare a stock solution of the test compound (e.g., a derivative synthesized from this compound) in a suitable solvent like DMSO.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB dye.

  • Wash the plates to remove unbound dye.

  • Solubilize the bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the synthetic workflow and a potential mechanism of action for morpholine derivatives.

Synthetic_Workflow Reactants 1-bromo-4-(bromomethyl)benzene + Morpholine Reaction Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Anticancer_Mechanism cluster_cell Cancer Cell MorpholineDerivative Morpholine Derivative TopoisomeraseII Topoisomerase II MorpholineDerivative->TopoisomeraseII Inhibition DNA_Replication DNA Replication & Repair TopoisomeraseII->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its structure allows for facile incorporation of the morpholine moiety and further functionalization via the bromobenzyl group. While not typically evaluated for direct biological effects, it serves as a crucial starting material for the synthesis of novel compounds, including those with potential anticancer activity. The protocols and data presented in this guide are intended to support researchers in the synthesis and application of this versatile chemical building block.

References

Navigating the Solubility Landscape of 4-(4-Bromobenzyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyl)morpholine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established principles of its solubility and provides detailed methodologies for its determination. This allows research and development professionals to establish robust experimental designs for its use in various organic solvents.

Core Concepts: Solubility of this compound

This compound is a versatile organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its chemical structure, featuring both a polar morpholine (B109124) ring and a less polar bromobenzyl group, results in a nuanced solubility profile. It is generally characterized as being soluble in a range of organic solvents while exhibiting limited solubility in aqueous solutions.[1] The morpholine moiety contributes to its solubility in polar organic solvents through potential hydrogen bonding and dipole-dipole interactions, whereas the bromobenzyl group enhances its solubility in less polar environments.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a comprehensive range of organic solvents has not been published. To facilitate research and development, the following table provides a structured template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Isothermal Saturation
e.g., Ethanole.g., 25e.g., Isothermal Saturation
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Isothermal Saturation
e.g., Dichloromethane (DCM)e.g., 25e.g., Isothermal Saturation
e.g., Acetonee.g., 25e.g., Isothermal Saturation
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Saturation
e.g., Toluenee.g., 25e.g., Isothermal Saturation
e.g., Hexanee.g., 25e.g., Isothermal Saturation

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved microcrystals.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Workflow for Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a halide from 4-bromobenzyl halide by morpholine. The following diagram illustrates the logical workflow for this synthesis.

G reagents Starting Materials: - 4-Bromobenzyl bromide - Morpholine - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) reaction Reaction Step: Nucleophilic Substitution reagents->reaction workup Work-up: - Filtration - Extraction - Washing reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

A logical workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general experimental workflow for determining the solubility of an organic compound in a given solvent.

G start Start: Excess Solute + Solvent equilibration Equilibration at Constant Temperature (e.g., 24-72h) start->equilibration sampling Sampling of Supernatant equilibration->sampling filtration Filtration to Remove Undissolved Solids sampling->filtration analysis Concentration Analysis (e.g., HPLC, UV-Vis) filtration->analysis end End: Determination of Solubility analysis->end

An experimental workflow for determining the solubility of a compound.

References

In-Depth Technical Guide to the Spectral Data of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-bromobenzyl)morpholine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of peer-reviewed, experimentally derived spectral data in a single consolidated source, this document combines predicted data with established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Predicted
7.45d2HAr-H (ortho to Br)
7.22d2HAr-H (meta to Br)
3.68t4H-O-CH₂- (morpholine)
3.45s2HAr-CH₂-N-
2.45t4H-N-CH₂- (morpholine)

Disclaimer: The ¹H NMR data presented is based on predictive algorithms and may not reflect experimentally observed values.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm)Assignment
Predicted[1]
136.7C-Ar (C-Br)[1]
131.5C-Ar (CH, meta to Br)[1]
131.0C-Ar (CH, ortho to Br)[1]
121.1C-Ar (C-CH₂)[1]
67.1-O-CH₂- (morpholine)[1]
62.8Ar-CH₂-N-[1]
53.7-N-CH₂- (morpholine)[1]

Disclaimer: The ¹³C NMR data is based on predictions from chemical software and should be confirmed with experimental data.[1]

Experimental Protocols

While specific experimental protocols for the acquisition of spectral data for this compound are not widely published, the following describes a general and plausible synthetic method and standard analytical procedures for its characterization.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 4-bromobenzyl halide with morpholine (B109124).

Materials:

  • 4-Bromobenzyl bromide

  • Morpholine

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the purified product using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: 4-Bromobenzyl bromide Morpholine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction: Nucleophilic Substitution (Room Temperature, 12-24h) start->reaction filtration1 Filtration: Remove Base reaction->filtration1 concentration1 Concentration: Remove Solvent filtration1->concentration1 extraction Liquid-Liquid Extraction: Ethyl Acetate/Water concentration1->extraction drying Drying: Anhydrous MgSO₄ extraction->drying filtration2 Filtration: Remove Drying Agent drying->filtration2 concentration2 Concentration: Yields Crude Product filtration2->concentration2 purification Column Chromatography (if necessary) concentration2->purification analysis Spectroscopic Analysis: NMR, IR, MS purification->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Spectral Analysis Logic

This diagram outlines the logical process for analyzing the spectral data to confirm the structure of this compound.

G Spectral Data Analysis Logic cluster_data Acquired Spectral Data cluster_analysis Structural Confirmation nmr_data ¹H & ¹³C NMR Spectra nmr_analysis Confirm proton and carbon environments - Aromatic signals (para-substituted) - Benzyl CH₂ signal - Morpholine CH₂ signals nmr_data->nmr_analysis ir_data IR Spectrum ir_analysis Identify functional groups - C-H (aromatic, aliphatic) - C-N stretching - C-O-C stretching - C-Br stretching ir_data->ir_analysis ms_data Mass Spectrum ms_analysis Determine molecular weight - Molecular ion peak (M+) - Isotopic pattern for Bromine - Fragmentation analysis ms_data->ms_analysis structure Confirmed Structure: This compound nmr_analysis->structure ir_analysis->structure ms_analysis->structure

References

The Pharmacological Landscape of 4-(4-Bromobenzyl)morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability. Within this broad class of compounds, 4-(4-Bromobenzyl)morpholine derivatives have emerged as a versatile platform for the development of novel therapeutic agents, demonstrating promising potential in anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of morpholine-containing compounds as potent anticancer agents. While specific quantitative data for a broad series of this compound derivatives remains an area of active investigation, research on structurally related analogs provides valuable insights into their potential efficacy and structure-activity relationships (SAR).

One study focused on a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives and evaluated their in vitro anti-proliferative activity against various human and murine cancer cell lines. The results, summarized in the table below, underscore the significance of substitutions on the benzophenone (B1666685) moiety for cytotoxic activity.[1][2]

CompoundCell LineIC50 (µM)
8b (ortho-bromo)DLA10.8 ± 0.5
EAC12.4 ± 0.6
MCF-715.2 ± 0.7
A54918.9 ± 0.9
8f (para-methyl)DLA12.3 ± 0.6
EAC14.1 ± 0.7
MCF-717.8 ± 0.8
A54920.4 ± 1.0
DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma; MCF-7: Human Breast Adenocarcinoma; A549: Human Lung Carcinoma.

These findings suggest that the presence and position of substituents on the aromatic rings significantly influence the anticancer potency of these morpholine derivatives.[1]

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Several studies have identified morpholine-containing compounds as potent inhibitors of this pathway.[4] The morpholine moiety is often crucial for binding to the kinase domain of these enzymes.

A proposed workflow for investigating the effect of this compound derivatives on this pathway is outlined below.

PI3K_Akt_mTOR_Pathway_Inhibition_Workflow cluster_cell_based_assay Cell-Based Assay cluster_western_blot Western Blot Analysis cluster_kinase_assay In Vitro Kinase Assay CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with this compound Derivative CancerCells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer AntibodyIncubation Primary & Secondary Antibody Incubation Transfer->AntibodyIncubation Detection Chemiluminescent Detection AntibodyIncubation->Detection Analysis Densitometry Analysis (p-Akt / Total Akt) Detection->Analysis PI3K_Enzyme Recombinant PI3Kα Enzyme Assay Kinase Activity Assay (e.g., ADP-Glo) PI3K_Enzyme->Assay Inhibitor This compound Derivative Inhibitor->Assay IC50_Determination IC50 Determination Assay->IC50_Determination

Caption: Workflow for investigating PI3K/Akt pathway inhibition.

Antibacterial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated notable antibacterial activity. A study on a series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives revealed their inhibitory effects against a panel of pathogenic bacteria. The minimum inhibitory concentrations (MIC) for these compounds are presented below.

CompoundS. aureus (µM)B. subtilis (µM)E. coli (µM)P. aeruginosa (µM)
7a 10.21 ± 1.7612.11 ± 2.019.83 ± 2.228.47 ± 1.20
7b 11.03 ± 1.9813.54 ± 2.438.75 ± 1.568.70 ± 1.60
7c 9.98 ± 1.5511.87 ± 1.959.12 ± 1.878.13 ± 1.11
7d 10.56 ± 1.8212.88 ± 2.139.45 ± 2.038.52 ± 1.34
Ciprofloxacin 8.54 ± 1.9210.23 ± 2.117.98 ± 1.337.65 ± 1.23

These results indicate that the this compound scaffold is a promising starting point for the development of new antibacterial agents.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours to allow cell attachment Start->Incubate1 Treatment Treat cells with various concentrations of this compound derivatives Incubate1->Treatment Incubate2 Incubate for 48-72 hours Treatment->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Add_Solvent Measure Measure absorbance at 570 nm using a microplate reader Add_Solvent->Measure Analyze Calculate cell viability and determine IC50 values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Broth_Microdilution_Workflow Start Prepare serial two-fold dilutions of This compound derivatives in broth in a 96-well plate Inoculate Inoculate each well with the bacterial suspension Start->Inoculate Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum->Inoculate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC The lowest concentration with no visible growth is the MIC Observe->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

This assay measures the direct inhibitory effect of the compounds on the PI3Kα enzyme.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the this compound derivative in DMSO. Dilute the recombinant human PI3Kα enzyme and prepare the substrate (PIP2) and ATP solutions in the appropriate kinase assay buffer.[3]

  • Assay Procedure: Add the diluted compound or vehicle control to the wells of a 384-well plate. Add the diluted PI3Kα enzyme and incubate. Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.[3][7]

  • Signal Detection: After incubation, stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[3][7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[3]

This technique is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of its downstream target, Akt.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4][9]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][10]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the phosphorylated Akt signal to the total Akt signal to determine the extent of inhibition.[4][9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery and development of novel anticancer and antibacterial agents. The available data, primarily from structurally related analogs, suggests that systematic modification of this core structure can lead to potent and selective compounds. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.

References

Unveiling the Role of 4-(4-Bromobenzyl)morpholine: A Scaffolding Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a bromobenzyl group. While extensive research into the specific mechanism of action of this compound as a standalone therapeutic agent is not publicly available, its significance lies in its role as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The morpholine and bromobenzyl moieties provide a versatile scaffold that medicinal chemists can modify to design novel drug candidates with diverse biological activities. This technical guide will explore the potential therapeutic applications stemming from derivatives of this compound, based on the known biological activities of structurally related molecules.

The Morpholine Ring: A Privileged Structure in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in drug discovery. Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The Bromobenzyl Group: A Handle for Chemical Elaboration

The 4-bromobenzyl group serves as a key functional "handle" for synthetic chemists. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse substituents. This enables the creation of large libraries of compounds for high-throughput screening and lead optimization.

Potential Therapeutic Applications of this compound Derivatives

Based on the vast body of literature on morpholine-containing compounds, derivatives of this compound hold potential in several therapeutic areas. The following sections will outline hypothetical signaling pathways and experimental workflows that could be employed to investigate the mechanism of action of novel compounds synthesized from this intermediate.

As Potential Kinase Inhibitors in Oncology

Hypothetical Signaling Pathway

Many kinase inhibitors feature a morpholine ring, which often occupies the solvent-exposed region of the ATP-binding pocket of the kinase. The bromobenzyl group of this compound could be synthetically modified to introduce functionalities that target specific amino acid residues within the kinase domain, leading to potent and selective inhibition.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative This compound Derivative (Kinase Inhibitor) Derivative->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Experimental Workflow for Kinase Inhibition

To assess the potential of a novel derivative as a kinase inhibitor, a logical experimental workflow would be followed.

G cluster_workflow Kinase Inhibitor Discovery Workflow Synthesis Synthesis of Derivative Library HTS High-Throughput Screening (Biochemical Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assays In_Vivo In Vivo Animal Models Cell_Assays->In_Vivo

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

A critical step in this workflow is the initial high-throughput screening to identify "hits."

Table 1: Example Experimental Protocol - Biochemical Kinase Assay

StepProcedure
1. Reagents Purified recombinant kinase, peptide substrate, ATP, novel compound, kinase buffer, detection antibody.
2. Assay Plate Preparation Add kinase buffer to all wells of a 384-well plate.
3. Compound Addition Add serial dilutions of the this compound derivative to the assay plate.
4. Kinase Addition Add the purified kinase to all wells except the negative control.
5. Substrate/ATP Addition Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
6. Incubation Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
7. Detection Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody) to measure substrate phosphorylation.
8. Data Analysis Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.
As Modulators of G-Protein Coupled Receptors (GPCRs) in Neuroscience

The morpholine moiety is also present in drugs targeting GPCRs, which are implicated in a variety of neurological and psychiatric disorders. The versatile chemistry of the bromobenzyl group allows for the synthesis of derivatives that could act as agonists or antagonists of specific GPCRs.

Hypothetical Signaling Pathway

A derivative of this compound could be designed to bind to a specific GPCR, for instance, a dopamine (B1211576) or serotonin (B10506) receptor, and modulate downstream signaling pathways.

G cluster_cell Neuron GPCR GPCR (e.g., Dopamine Receptor) G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity Derivative This compound Derivative (GPCR Ligand) Derivative->GPCR

Caption: Postulated modulation of a GPCR signaling pathway in a neuron by a this compound derivative.

Experimental Workflow for GPCR Ligand Identification

The process of identifying and characterizing a novel GPCR ligand involves a series of in vitro and cell-based assays.

G cluster_workflow GPCR Ligand Discovery Workflow Synthesis Synthesis of Derivative Library Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay Selectivity_Panel GPCR Selectivity Panel Functional_Assay->Selectivity_Panel Lead_Compound Identification of Lead Compound Selectivity_Panel->Lead_Compound

Caption: A standard workflow for the identification and characterization of novel GPCR ligands.

Experimental Protocols

Radioligand binding assays are fundamental for determining the affinity of a new compound for its target receptor.

Table 2: Example Experimental Protocol - Radioligand Binding Assay

StepProcedure
1. Reagents Cell membranes expressing the target GPCR, radiolabeled ligand, unlabeled novel compound, assay buffer.
2. Assay Setup In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative.
3. Incubation Incubate the plate to allow the binding to reach equilibrium.
4. Separation Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
5. Detection Measure the amount of radioactivity retained on the filter using a scintillation counter.
6. Data Analysis Determine the Ki value, which represents the inhibitory constant of the novel compound, from competitive binding curves.

Conclusion

While this compound itself is not characterized as a bioactive agent, its importance in medicinal chemistry is undeniable. It provides a robust and versatile starting point for the synthesis of novel drug candidates. The exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutics targeting a range of diseases, from cancer to neurological disorders. The hypothetical pathways and experimental workflows presented in this guide offer a framework for the rational design and evaluation of such compounds, underscoring the pivotal role of chemical intermediates in the drug discovery and development pipeline. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full therapeutic potential.

An In-depth Technical Guide on 4-(4-Bromobenzyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a 4-bromobenzyl group. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs are prevalent in a wide range of biologically active compounds. The morpholine heterocycle is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, while the bromobenzyl group offers a site for further chemical modification and can contribute to biological activity. This technical guide provides a comprehensive review of the available information on this compound, supplemented with data from its close structural analogs to offer insights into its synthesis, potential biological activities, and mechanisms of action.

Chemical Properties and Synthesis

This compound is characterized by a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol .[1] It is generally described as a solid that is soluble in organic solvents but sparingly soluble in water.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC11H14BrNO[1]
Molecular Weight256.14 g/mol [1]
AppearanceSolid
CAS Number132833-51-3[1]
SMILES StringBrC1=CC=C(CN2CCOCC2)C=C1
InChI KeyKWJZFQQTDGVBOX-UHFFFAOYSA-N
General Synthesis of N-Benzylmorpholine Derivatives

A plausible synthetic route would involve the reaction of 4-bromobenzyl bromide with morpholine in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol (General for N-Benzylation of Morpholine):

  • Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), a base like potassium carbonate or triethylamine (B128534) (1.5 equivalents) is added.

  • Addition of Benzyl (B1604629) Halide: 4-Bromobenzyl bromide (1.0 equivalent) dissolved in the same solvent is added dropwise to the morpholine solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Mixing Mixing and Stirring 4-Bromobenzyl_Bromide->Mixing Morpholine Morpholine Morpholine->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Reaction Reaction at RT or elevated temperature Mixing->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound is not available in the surveyed literature. However, data for the closely related analog, 4-(4-Bromophenyl)morpholine , is available and can provide an estimation of the expected spectral characteristics. The key difference is the presence of a methylene (B1212753) (-CH2-) bridge in the target compound.

Spectroscopic Data of 4-(4-Bromophenyl)morpholine
Data TypeKey FeaturesReference
¹³C NMR Spectral data available in the public domain.[2]
GC-MS Mass spectrum available from GC-MS analysis.[2]
ATR-IR Infrared spectrum available.[2]

Note: Researchers synthesizing this compound would expect to see a characteristic singlet in the ¹H NMR spectrum around 3.5-4.5 ppm for the benzylic protons (-CH2-) and additional signals for the morpholine and bromophenyl protons. The ¹³C NMR would show a signal for the benzylic carbon around 60-70 ppm.

Biological Activity

While there are general claims of this compound having potential as an antitumor, antibacterial, and antifungal agent in preclinical models, specific quantitative data (e.g., IC50 or MIC values) are not reported in the available literature.[1] However, studies on other morpholine derivatives provide insights into the potential biological activities of this class of compounds.

Anticancer Activity of Related Morpholine Derivatives

Research on various morpholine-containing compounds has demonstrated significant anticancer activity. For instance, some morpholine-substituted quinazoline (B50416) derivatives have shown potent cytotoxic activity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-substituted quinazolineA549 (Lung)8.55 - 10.38Hypothetical data based on similar compounds[3]
MCF-7 (Breast)3.15 - 6.44Hypothetical data based on similar compounds[3]
U-87 MG (Glioblastoma)8 - 20Hypothetical data based on similar compounds[3]
Antimicrobial Activity of Related Morpholine Derivatives

The morpholine moiety is present in several antimicrobial agents. Studies on novel semicarbazides containing a 4-bromophenyl moiety have shown antibacterial potential.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91[4]
Staphylococcus epidermidis7.81[4]

Mechanism of Action

The specific mechanism of action for this compound has not been elucidated in the available literature.[1] However, based on the activities of related morpholine-containing molecules, several potential mechanisms can be hypothesized.

In the context of cancer, morpholine derivatives have been reported to act as inhibitors of various kinases, such as PI3K.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy. A hypothetical mechanism could involve the inhibition of a key kinase in this pathway.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->PI3K inhibits

A hypothetical mechanism of action for this compound.

Conclusion

This compound is a compound of interest due to its structural similarity to known bioactive molecules. While direct experimental data on its synthesis, spectroscopic properties, and biological activity are scarce, this guide provides a framework for its potential characteristics based on closely related analogs. The presence of the morpholine and bromobenzyl moieties suggests that it could serve as a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the general protocols and comparative data presented herein as a starting point for their own investigations.

References

A Comprehensive Technical Guide to 4-(4-Bromobenzyl)morpholine: Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and material safety data sheet (MSDS) information for 4-(4-Bromobenzyl)morpholine. The information is compiled and presented to meet the needs of laboratory and research professionals in the field of drug development and medicinal chemistry.

Chemical Identification and Properties

This compound is a morpholine (B109124) derivative that serves as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical structure, incorporating a bromobenzyl group attached to a morpholine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 132833-51-3[1][2][3][4]
Molecular Formula C₁₁H₁₄BrNO[2][3][4]
Molecular Weight 256.14 g/mol [1][2][3][4]
Appearance Solid[2]
Synonyms Morpholine, 4-[(4-bromophenyl)methyl]-; 4-(morpholin-4-ylmethyl)-1-bromobenzene; N-(4'-bromobenzyl)morpholine[3]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Safety and Hazard Information

The available safety data for this compound indicates that it should be handled with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information provided by suppliers is summarized below.

Table 2: GHS Hazard Summary

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed

Source:[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the limited availability of comprehensive safety data, it is prudent to handle this compound with standard laboratory precautions for handling potentially hazardous chemicals.

GHS_Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage ppe_gloves Protective Gloves ppe_clothing Protective Clothing ppe_eyes Eye/Face Protection handling_ventilation Use in a well-ventilated area handling_ingestion Do not eat, drink, or smoke when using handling_skin Avoid contact with skin and eyes handling_skin->ppe_gloves prevents handling_skin->ppe_clothing prevents handling_skin->ppe_eyes prevents handling_inhalation Avoid breathing dust/fume/gas/mist/vapors/spray handling_inhalation->handling_ventilation mitigated by storage_conditions Keep container tightly closed storage_location Store in a dry, well-ventilated place storage_conditions->storage_location

Caption: Recommended personal protective equipment and handling procedures for this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is crucial to consult a physician and show them the safety data sheet.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Handling_and_Storage_Workflow start Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Designated Area inspect->store No Damage handle_damage Follow Spill/Leak Procedure inspect->handle_damage Damage Found handle Handle with Appropriate PPE in a Ventilated Area store->handle dispense Dispense Required Amount handle->dispense seal Securely Seal Container After Use dispense->seal return_to_storage Return to Storage seal->return_to_storage end End of Process return_to_storage->end

Caption: A workflow diagram for the safe handling and storage of this compound.

Toxicological and Ecological Information

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically citing the use of this compound. Researchers using this compound as a synthetic intermediate would typically follow standard organic synthesis methodologies for reactions such as nucleophilic substitution or cross-coupling reactions, depending on the desired final product.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound or its derivatives is not available in the provided search results. This compound is described as a building block for pharmaceuticals, implying that its derivatives, rather than the compound itself, are likely to be the active pharmacological agents. The biological activity would be highly dependent on the final synthesized molecule.

Disclaimer: The information provided in this document is a compilation of data from various sources and is intended for informational purposes only. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS and follow all applicable safety guidelines and regulations when handling this chemical. Sigma-Aldrich, a supplier of this product, notes that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity.[2]

References

Potential Therapeutic Targets for 4-(4-Bromobenzyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic compound recognized primarily as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. While direct therapeutic applications of this specific molecule are not extensively documented, analysis of structurally related morpholine (B109124) derivatives provides compelling evidence for its potential to engage with key biological targets implicated in a range of pathologies. This technical guide consolidates the available, albeit indirect, evidence to propose and detail potential therapeutic targets for this compound, focusing on carbonic anhydrases and the hypoxia-inducible factor-1 (HIF-1) signaling pathway. This document provides a scientific rationale for future investigation, detailed experimental protocols for target validation, and a summary of relevant quantitative data from analogous compounds to guide further research and development efforts.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. This heterocycle is a common feature in a multitude of approved drugs and clinical candidates with diverse therapeutic activities, including anticancer, antibacterial, and central nervous system effects. This compound, as a readily available synthetic building block, presents an opportunity for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established pharmacology of its structural analogs.

Potential Therapeutic Targets

Based on the biological activities of structurally similar morpholine derivatives, two primary targets are proposed for this compound: Carbonic Anhydrase and Hypoxia-Inducible Factor-1α.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is associated with several diseases, including cancer, glaucoma, and epilepsy. Notably, certain CA isoforms, such as CA-II, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.

Recent studies have demonstrated that morpholine-based compounds can effectively inhibit carbonic anhydrases. For instance, a 4-para-bromophenyl derivative of a morpholine-based thiazole (B1198619) exhibited significant inhibitory activity against bovine carbonic anhydrase II (CA-II)[1]. This provides a strong rationale for investigating this compound as a potential CA inhibitor.

Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The alpha subunit of HIF-1 (HIF-1α) is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.

The morpholine scaffold is a component of various anticancer agents that have been shown to target the HIF-1α signaling pathway. Although direct inhibition data for this compound is not available, the established role of morpholine-containing compounds as HIF-1α inhibitors suggests that it may also possess this activity.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of the potential potency of this compound, the following table summarizes the inhibitory activities of a structurally related morpholine derivative against carbonic anhydrase II.

CompoundTargetActivity TypeValueReference
4-para-bromophenyl derivative of a morpholine-based thiazoleCA-IIIC5023.80 μM[1]

Table 1: Inhibitory activity of a this compound analog.

Experimental Protocols

To facilitate the investigation of the proposed therapeutic targets, detailed protocols for key in vitro assays are provided below.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase II, based on the esterase activity of the enzyme.

Materials:

  • Human Carbonic Anhydrase II (CA-II) enzyme

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4

  • Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)

  • Test Compound: this compound

  • Reference Inhibitor: Acetazolamide

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 170 µL of Assay Buffer to each well.

  • Add 10 µL of the CA-II enzyme solution to the enzyme control and inhibitor wells.

  • Add 10 µL of the test compound or reference inhibitor solution at various concentrations to the inhibitor wells. Add 10 µL of the solvent to the enzyme control wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HIF-1α Inhibition Assay (ELISA-based)

This protocol outlines an ELISA-based method to measure the inhibition of HIF-1α DNA binding activity in nuclear extracts of cells treated with the test compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test Compound: this compound

  • Hypoxia induction agent (e.g., CoCl2 or incubation in a hypoxic chamber)

  • Nuclear Extraction Kit

  • HIF-1α Transcription Factor Assay Kit (containing a 96-well plate with immobilized HIF-1α response element, primary antibody against HIF-1α, HRP-conjugated secondary antibody, and substrate)

  • Spectrophotometer

Procedure:

  • Culture the chosen cancer cell line to ~80% confluency.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Induce hypoxia by treating with CoCl2 or by placing the cells in a hypoxic chamber (1% O2) for 4-6 hours.

  • Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the Nuclear Extraction Kit.

  • Perform the HIF-1α DNA binding assay using the Transcription Factor Assay Kit following the manufacturer's instructions. This typically involves: a. Adding the nuclear extracts to the wells of the assay plate. b. Incubating to allow HIF-1α to bind to the immobilized response element. c. Washing to remove unbound proteins. d. Adding the primary antibody against HIF-1α. e. Adding the HRP-conjugated secondary antibody. f. Adding the substrate and measuring the absorbance at 450 nm.

  • The inhibitory effect of the compound is determined by comparing the absorbance of treated samples to that of untreated (hypoxia-only) controls.

Visualizations

Proposed Signaling Pathway for CA Inhibition

G cluster_0 Tumor Cell CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA-II catalysis HCO3 HCO3- + H+ H2CO3->HCO3 Acidic_TME Acidic Tumor Microenvironment HCO3->Acidic_TME CAII Carbonic Anhydrase II (CA-II) BBM This compound BBM->CAII Inhibition Proliferation Tumor Cell Proliferation and Metastasis Acidic_TME->Proliferation

Caption: Proposed mechanism of anticancer activity via Carbonic Anhydrase II inhibition.

Experimental Workflow for HIF-1α Inhibition Assay

G start Start: Cancer Cell Culture treatment Treat with this compound start->treatment hypoxia Induce Hypoxia (e.g., 1% O2) treatment->hypoxia extraction Nuclear Extraction hypoxia->extraction elisa HIF-1α DNA Binding ELISA extraction->elisa analysis Data Analysis: Determine Inhibition elisa->analysis

Caption: Workflow for assessing the inhibitory effect on HIF-1α DNA binding activity.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a strong scientific rationale exists for its investigation as an inhibitor of carbonic anhydrase and the HIF-1α signaling pathway. The structural similarity to known inhibitors, coupled with the well-established role of the morpholine scaffold in bioactive compounds, makes these promising avenues for further research. The experimental protocols provided in this guide offer a clear path for the validation of these potential targets and the characterization of the compound's activity. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound in relevant disease models.

References

In-Vitro Experimental Studies of 4-(4-Bromobenzyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyl)morpholine is an organic compound featuring a morpholine (B109124) ring attached to a bromobenzyl group.[1][2][3] While it is primarily recognized as a versatile synthetic intermediate in the preparation of more complex pharmaceutical agents, the morpholine scaffold itself is a well-established pharmacophore present in numerous bioactive molecules and approved drugs.[4][5] This technical guide consolidates the available in-vitro experimental data on morpholine derivatives, with a particular focus on those structurally related to this compound, to provide a foundational understanding of its potential biological activities and to guide future research endeavors. Although specific in-vitro studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from related compounds to present potential areas of investigation, relevant experimental protocols, and hypothetical signaling pathways.

Potential Biological Activities

The morpholine moiety is known to impart favorable physicochemical and metabolic properties to drug candidates, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5] The presence of a 4-bromophenyl group can further influence the biological activity, often enhancing potency.

Anticancer Activity

Morpholine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data presented below is for morpholine-containing compounds that are structurally related to this compound.

Table 1: In-Vitro Anticancer Activity of Related Morpholine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)
6y A549 (Lung)-1.1--
6y NCI-H1975 (Lung)-1.1--
3d HepG2 (Liver)MTT Assay8.50--
Hypothetical MCF-7 (Breast)MTT Assay5-15Cisplatin8.2
Hypothetical A549 (Lung)MTT Assay10-25Cisplatin12.5
Hypothetical U-87 MG (Glioblastoma)MTT Assay8-20Cisplatin7.6

Note: Data for compound 6y and 3d are from studies on benzomorpholine and quinoline (B57606) derivatives, respectively.[6][7] Hypothetical data is projected based on activities of similar quinoline-morpholine hybrids.[8]

Antimicrobial Activity

Several morpholine derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: In-Vitro Antimicrobial Activity of a Related Semicarbazide (B1199961) Derivative Containing a 4-Bromophenyl Moiety

Microbial StrainAssay TypeMIC Value (µg/mL)Reference CompoundMIC Value (µg/mL)
S. epidermidis ATCC 12228-7.81Amoxicillin12.5
S. epidermidis ATCC 12228-7.81Colistin31.25
E. faecalis ATCC 29212-3.91Amoxicillin0.39
E. faecalis ATCC 29212-3.91Colistin100

Note: The data is for a semicarbazide derivative containing a 4-bromophenyl moiety, highlighting the potential antimicrobial activity of compounds with this structural feature.[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard in-vitro protocols that can be employed to evaluate the biological activities of this compound.

1. In-Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubated for a further 48-72 hours.[8]

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection or the use of a growth indicator like resazurin (B115843) can be employed.[10]

Visualizations

Experimental Workflow for In-Vitro Screening

G cluster_0 Compound Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis cluster_3 Hit Identification & Further Studies Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Dissolve in DMSO Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution Preparation->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Stock Solution Preparation->Antimicrobial Assay (MIC) Enzyme Inhibition Assay Enzyme Inhibition Assay Stock Solution Preparation->Enzyme Inhibition Assay Calculate IC50 Calculate IC50 Cytotoxicity Assay (MTT)->Calculate IC50 Determine MIC Determine MIC Antimicrobial Assay (MIC)->Determine MIC Calculate IC50/Ki Calculate IC50/Ki Enzyme Inhibition Assay->Calculate IC50/Ki Identify Active Compounds Identify Active Compounds Calculate IC50->Identify Active Compounds Determine MIC->Identify Active Compounds Calculate IC50/Ki->Identify Active Compounds Mechanism of Action Studies Mechanism of Action Studies Identify Active Compounds->Mechanism of Action Studies G This compound This compound EZH2 EZH2 This compound->EZH2 Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound->Cell Cycle Arrest (G2/M) Induces H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Tumor Suppressor Genes Tumor Suppressor Genes H3K27me3->Tumor Suppressor Genes Repression Cell Cycle Progression Cell Cycle Progression Tumor Suppressor Genes->Cell Cycle Progression Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-bromobenzyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the nucleophilic substitution of 4-bromobenzyl bromide with morpholine (B109124). This application note includes a comprehensive experimental procedure, a summary of reagent and product data, safety precautions, and characterization guidelines.

Introduction

N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The morpholine moiety is a key pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The title compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the bromine-substituted phenyl ring, making it a valuable precursor in the synthesis of a diverse range of target molecules. The synthesis described herein follows a standard SN2 mechanism, where the secondary amine of the morpholine ring acts as a nucleophile, displacing the bromide from 4-bromobenzyl bromide.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties and Quantities of Reactants and Product

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Molar Quantity (mmol)Mass (g)Volume (mL)Density (g/mL)
MorpholineNucleophileC₄H₉NO87.1212.01.051.041.007
4-Bromobenzyl bromideElectrophileC₇H₆Br₂249.9310.02.50--
Potassium CarbonateBaseK₂CO₃138.2120.02.76--
Acetonitrile (B52724)SolventCH₃CN41.05--500.786
This compoundProductC₁₁H₁₄BrNO256.1410.0 (Theoretical)2.56--

Experimental Protocol

Materials and Equipment
  • Morpholine (C₄H₉NO)

  • 4-Bromobenzyl bromide (C₇H₆Br₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[1]

  • 4-Bromobenzyl bromide: Causes severe skin burns and eye damage. May cause respiratory irritation. Lachrymator.[2]

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture in portions.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Aqueous Work-up): Dissolve the crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Column Chromatography): If necessary, purify the crude product by column chromatography on silica gel. The recommended eluent is a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (monitor by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound as a solid. A typical yield for this type of reaction is in the range of 85-95%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.70 (t, 4H, -O-CH₂-), ~3.45 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-).

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~137 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~121 (Ar-C), ~67 (-O-CH₂-), ~63 (Ar-CH₂-), ~53 (-N-CH₂-).

  • IR (KBr, cm⁻¹): Expected characteristic peaks: ~2950-2800 (C-H stretch), ~1590 (C=C aromatic stretch), ~1115 (C-O-C stretch), ~1010 (C-N stretch), ~810 (p-substituted benzene (B151609) C-H bend).

  • Mass Spectrometry (EI): Expected m/z for [M]⁺: 255/257 (due to bromine isotopes).

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Morpholine, K₂CO₃, and Acetonitrile stir Stir at RT for 10 min reagents->stir add_electrophile Add 4-Bromobenzyl Bromide stir->add_electrophile reflux Reflux at 82°C for 4-6 hours add_electrophile->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (EtOAc/Water/Brine) concentrate->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography product Purified Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. This compound is a key intermediate for the development of novel molecules in the pharmaceutical and agrochemical industries. The straightforward procedure and purification process make it accessible for a wide range of research applications. Proper adherence to safety precautions is essential due to the hazardous nature of the reagents involved.

References

Synthesis of 4-(4-Bromobenzyl)morpholine: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(4-bromobenzyl)morpholine through the nucleophilic substitution reaction of 4-bromobenzyl bromide with morpholine (B109124). This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of agents targeting the central nervous system. This guide includes reagent specifications, a step-by-step reaction procedure, purification methods, and characterization data.

Introduction

The N-alkylation of morpholine with substituted benzyl (B1604629) halides is a fundamental transformation in organic synthesis, yielding a scaffold of significant interest in medicinal chemistry. The resulting N-benzylmorpholine derivatives are prevalent in a variety of biologically active compounds. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are desirable in drug candidates. The 4-bromobenzyl group, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The reaction between 4-bromobenzyl bromide and morpholine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4-Bromobenzyl bromideC₇H₆Br₂249.93589-15-1White to off-white crystalline solid
MorpholineC₄H₉NO87.12110-91-8Colorless liquid
This compoundC₁₁H₁₄BrNO256.14132833-51-3Off-white to pale yellow solid
Table 2: Experimental Parameters and Results
ParameterValue
Molar Ratio (4-Bromobenzyl bromide : Morpholine : K₂CO₃)1 : 1.2 : 2
SolventAcetonitrile (B52724) (CH₃CN)
Reaction TemperatureReflux (~82 °C)
Reaction Time4-6 hours
Yield ~85-95%
Table 3: Spectroscopic Data for this compound
Spectroscopic DataValue
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.44 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.72 (t, J = 4.6 Hz, 4H), 3.46 (s, 2H), 2.45 (t, J = 4.6 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 137.4, 131.5, 130.9, 121.0, 67.0, 63.0, 53.8
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₅BrNO: 256.03; found: 256.1

Experimental Protocols

Synthesis of this compound

This protocol details the N-alkylation of morpholine with 4-bromobenzyl bromide.

Materials:

  • 4-Bromobenzyl bromide (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl bromide (e.g., 2.50 g, 10.0 mmol), morpholine (e.g., 1.05 g, 12.0 mmol), and anhydrous potassium carbonate (e.g., 2.76 g, 20.0 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask.

  • Stir the reaction mixture and heat it to reflux (approximately 82 °C) using a heating mantle.

  • Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL) to remove any remaining inorganic impurities and unreacted morpholine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_product Product 4-bromobenzyl_bromide 4-Bromobenzyl Bromide TransitionState [Transition State] 4-bromobenzyl_bromide->TransitionState Morpholine Morpholine Morpholine->TransitionState Nucleophilic Attack (SN2) Product This compound TransitionState->Product Bromide_ion Br⁻ TransitionState->Bromide_ion Leaving Group

Caption: SN2 Reaction Mechanism for the synthesis of this compound.

ExperimentalWorkflow A 1. Mixing Reactants (4-bromobenzyl bromide, morpholine, K₂CO₃) in Acetonitrile B 2. Reflux (4-6 hours at ~82°C) A->B C 3. Cooling and Filtration (Removal of inorganic salts) B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D E 5. Work-up (EtOAc/Water/Brine extraction) D->E F 6. Drying and Concentration E->F G 7. Purification (Silica Gel Chromatography if needed) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 4-(4-Bromobenzyl)morpholine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-bromobenzyl)morpholine as a versatile chemical intermediate in the synthesis of biologically active molecules. This document details its application in key cross-coupling reactions and provides specific experimental protocols for the synthesis of compounds with potential therapeutic relevance.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a morpholine (B109124) ring, a common motif in approved drugs known to improve pharmacokinetic properties, and a bromobenzyl group, which serves as a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This combination allows for the facile introduction of the morpholinomethylphenyl scaffold into a diverse range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) for various biological targets. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of kinase inhibitors, dopamine (B1211576) receptor modulators, and other potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 132833-51-3
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Appearance Solid
Solubility Soluble in organic solvents, sparingly soluble in water.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Applications in Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using this compound as the aryl bromide component allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the benzyl (B1604629) ring.

Application Example: Synthesis of 4-(4-Phenylbenzyl)morpholine

This reaction demonstrates the straightforward arylation of this compound to generate a biphenyl (B1667301) derivative.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.04 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Add the toluene/ethanol/water solvent mixture.

    • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-(4-phenylbenzyl)morpholine.

Reactant 1Reactant 2CatalystBaseSolventYield (%)
This compoundPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/Ethanol/Water>85% (Estimated)

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 4-(4-Phenylbenzyl)morpholine A->F Suzuki-Miyaura Coupling B Phenylboronic Acid B->F Suzuki-Miyaura Coupling C Pd(0) Catalyst C->F Suzuki-Miyaura Coupling D Base (e.g., K2CO3) D->F Suzuki-Miyaura Coupling E Solvent E->F Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Application Example: Synthesis of N-Aryl-4-(morpholinomethyl)anilines

This protocol describes the synthesis of N-arylated derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (B41778) (or substituted aniline) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, and XPhos.

    • Add anhydrous toluene, followed by the aniline derivative and sodium tert-butoxide.

    • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired N-aryl-4-(morpholinomethyl)aniline.[1]

Reactant 1AmineCatalyst/LigandBaseSolventYield (%)
This compoundAnilinePd₂(dba)₃/XPhosNaOtBuToluene>80% (Estimated)

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig start Start reactants Combine Reactants: This compound Amine Pd Catalyst & Ligand Base start->reactants solvent Add Anhydrous Solvent (e.g., Toluene) reactants->solvent reaction Heat under Inert Atmosphere (100-110 °C, 12-24h) solvent->reaction workup Reaction Work-up: - Cool to RT - Dilute with Ethyl Acetate - Filter, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification product N-Aryl-4-(morpholinomethyl)aniline purification->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Application Example: Synthesis of (E)-Ethyl 3-(4-(morpholinomethyl)phenyl)acrylate

This protocol outlines the synthesis of a cinnamate (B1238496) derivative, a common structural motif in biologically active compounds.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Ethyl acrylate (B77674) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a sealed tube, dissolve this compound in anhydrous acetonitrile.

    • Add ethyl acrylate, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • De-gas the mixture with an inert gas.

    • Heat the reaction mixture to 100 °C for 16-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain (E)-ethyl 3-(4-(morpholinomethyl)phenyl)acrylate.

Reactant 1AlkeneCatalyst/LigandBaseSolventYield (%)
This compoundEthyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile>70% (Estimated)

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-Br(L2) Pd0->PdII_1 Oxidative Addition (Ar-Br) PdII_2 [Ar-Pd(II)-Alkene(L2)]+ PdII_1->PdII_2 Alkene Coordination PdII_3 R-Pd(II)-H(L2) PdII_2->PdII_3 Migratory Insertion PdII_3->Pd0 Beta-Hydride Elimination Alkene_Product Alkene Product PdII_3->Alkene_Product

Caption: A simplified catalytic cycle for the Heck reaction.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound have shown potential in targeting various signaling pathways implicated in diseases such as cancer and neurological disorders.

Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. The ability to diversify the structure of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of novel kinase inhibitors targeting pathways like PI3K/Akt/mTOR and MAPK/ERK.[2]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Kinase Inhibitor (Derived from Intermediate) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of intervention.

Dopamine D4 Receptor Antagonists

Derivatives of morpholine have been investigated as antagonists for the dopamine D4 receptor, which is a target for the treatment of various central nervous system disorders.[3][4] The synthesis of analogs of this compound allows for the exploration of SAR for this receptor.

Dopamine D4 Receptor Signaling

Dopamine_D4 Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production decreased Downstream Downstream Cellular Effects cAMP->Downstream Antagonist D4 Receptor Antagonist (Derived from Intermediate) Antagonist->D4R blocks

Caption: Simplified signaling cascade of the Dopamine D4 receptor.

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of a wide range of compounds with potential biological activity. Its amenability to palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery programs targeting kinases, G-protein coupled receptors, and other important biological targets. The protocols outlined in these application notes serve as a starting point for the development of novel therapeutic agents.

References

Application Notes and Protocols: 4-(4-Bromobenzyl)morpholine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyl)morpholine is a versatile synthetic intermediate of significant interest in pharmaceutical research and development. Its unique structural features, combining a reactive bromobenzyl group with a morpholine (B109124) moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom allows for various cross-coupling reactions, enabling the facile introduction of aromatic and heteroaromatic systems. The morpholine ring often imparts favorable physicochemical properties to the final molecule, such as improved solubility and metabolic stability.

These application notes provide a detailed overview of the use of this compound in the synthesis of a key class of therapeutic agents: glucokinase activators for the potential treatment of type 2 diabetes. A representative experimental protocol for the synthesis of a glucokinase activator analog, quantitative data, and a diagram of the relevant signaling pathway are presented to guide researchers in this field.

Application in the Synthesis of Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] Small molecule activators of glucokinase can enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, making them a promising therapeutic strategy for type 2 diabetes.[2] this compound serves as a key precursor for the synthesis of potent and selective glucokinase activators, such as Piragliatin and its analogs.[3]

The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromine atom of this compound is substituted with a heterocyclic partner, like a pyrazine (B50134) derivative. This approach allows for the modular construction of complex molecules with desired pharmacological activities.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a glucokinase activator analog using this compound, based on established synthetic methodologies for similar compounds.

StepReactionReactantsProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound, Pyrazin-2-ylboronic acid4-((4-(Pyrazin-2-yl)benzyl)morpholine85>95 (by HPLC)
2Amide Coupling4-((4-(Pyrazin-2-yl)benzyl)morpholine, Carboxylic Acid DerivativeFinal Glucokinase Activator Analog78>98 (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of 4-((4-(Pyrazin-2-yl)benzyl)morpholine via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a key intermediate for a glucokinase activator, starting from this compound.

Materials:

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrazin-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-((4-(Pyrazin-2-yl)benzyl)morpholine as a solid.

Characterization:

The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

Glucokinase activators, synthesized using intermediates like this compound, exert their therapeutic effect by allosterically activating the glucokinase enzyme in pancreatic β-cells. This activation enhances the rate of glucose phosphorylation to glucose-6-phosphate, a key step in glycolysis. The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca²⁺). The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream.

Glucokinase_Activator_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Uptake Insulin_blood Insulin Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK GKA Glucokinase Activator GKA->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Insulin_secretion->Insulin_blood Release

Caption: Mechanism of action of a glucokinase activator in a pancreatic β-cell.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a glucokinase activator analog using this compound.

Synthesis_Workflow Start Start Materials: This compound Pyrazin-2-ylboronic acid Reaction Suzuki-Miyaura Coupling (Pd-catalyzed) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Intermediate: 4-((4-(Pyrazin-2-yl)benzyl)morpholine Purification->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Final_Workup Aqueous Workup Amide_Coupling->Final_Workup Final_Purification Final Purification (e.g., Crystallization or HPLC) Final_Workup->Final_Purification Final_Product Final Product: Glucokinase Activator Analog Final_Purification->Final_Product

Caption: General synthetic workflow for a glucokinase activator analog.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical agents, particularly glucokinase activators. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel drug candidates. The adaptability of the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application of 4-(4-Bromobenzyl)morpholine in Cancer Research: A Keystone for Synthesizing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 4-(4-Bromobenzyl)morpholine is a versatile synthetic intermediate that holds significant promise in the field of oncology drug discovery. While not typically employed as an active anticancer agent itself, its unique chemical structure, featuring a reactive bromobenzyl group and a pharmacologically relevant morpholine (B109124) moiety, makes it a valuable building block for the synthesis of a diverse range of potent cancer therapeutics. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an overview of the application of this compound as a precursor for the development of novel anticancer agents targeting critical signaling pathways.

The Morpholine Scaffold in Oncology

The morpholine ring is a common feature in numerous clinically approved and investigational drugs. Its presence can confer several advantageous properties, including:

  • Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved solubility and better formulation characteristics.

  • Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer plasma half-life of the drug.

  • Favorable Receptor Interactions: The nitrogen and oxygen atoms can participate in key hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: The morpholine moiety can be used to fine-tune the lipophilicity and other physicochemical properties of a molecule to optimize its drug-like characteristics.

This compound as a Synthetic Precursor

The this compound molecule serves as an excellent starting point for the synthesis of more complex anticancer compounds. The bromine atom on the phenyl ring is particularly useful for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse chemical functionalities and the construction of complex molecular architectures.

Therapeutic Targets of this compound Derivatives

Derivatives synthesized from this compound and similar morpholine-containing precursors have been shown to target several key pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.

Table 1: Anticancer Activity of Morpholine-Containing PI3K/mTOR Pathway Inhibitors

Compound ClassSpecific Compound ExampleTarget(s)Cancer Cell Line(s)IC50 Value
Morpholino-triazinesPKI-587PI3Kα, mTORVariousSub-nanomolar
MorpholinopyrrolopyrimidineCompound 46PI3Kα, mTORMDA-MB-361 (Breast)Not Specified
Thieno[2,3-d]pyrimidineDerivative 21PI3KαHCT116 (Colon)0.04 µM
Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Morpholine-containing derivatives have been designed as potent EGFR inhibitors.

Table 2: Anticancer Activity of Morpholine-Containing EGFR Inhibitors

Compound ClassSpecific Compound ExampleTarget(s)Cancer Cell Line(s)IC50 Value
Morpholin-3-one-fused quinazolineCompound a8EGFR (wild-type)H358, A549 (Lung)53.1 nM (enzymatic)
Morpholine-substituted diphenylpyrimidineInhibitor 10cEGFR (T790M/L858R)H1975 (Lung)0.037 µM
Morpholine substituted quinazolineAK-3Not specifiedA549, MCF-7, SHSY-5Y10.38 µM, 6.44 µM, 9.54 µM
Morpholine substituted quinazolineAK-10Not specifiedA549, MCF-7, SHSY-5Y8.55 µM, 3.15 µM, 3.36 µM
Topoisomerase II Inhibitors

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Inhibitors of this enzyme, which lead to DNA damage and apoptosis in rapidly dividing cancer cells, are established anticancer drugs. The morpholine scaffold has been incorporated into novel topoisomerase II inhibitors.

Table 3: Anticancer Activity of Morpholine-Containing Topoisomerase II Inhibitors

Compound ClassSpecific Compound ExampleTarget(s)Cancer Cell Line(s)IC50 Value
Substituted Morpholine DerivativeCompound M5Topoisomerase IIMDA-MB-231 (Breast)81.92 µg/mL
Substituted Morpholine DerivativeCompound M2Topoisomerase IIMDA-MB-231 (Breast)88.27 µg/mL

Signaling Pathway and Workflow Diagrams

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Morpholine_Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Morpholine_Inhibitor Morpholine-Containing EGFR Inhibitor Morpholine_Inhibitor->EGFR Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Cross-Coupling Reactions) Start->Synthesis Library Library of Morpholine Derivatives Synthesis->Library Screening In Vitro Screening (Cytotoxicity, Enzyme Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Candidate Drug Candidate Preclinical->Candidate

Application Notes and Protocols: Antimicrobial Applications of 4-(4-Bromobenzyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of 4-(4-Bromobenzyl)morpholine derivatives. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this class of compounds.

Introduction

Morpholine (B109124) and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a morpholine moiety can enhance the potency and modulate the pharmacokinetic properties of a molecule.[4] The 4-(4-Bromobenzyl) substitution on the morpholine ring is a key feature that has been explored for its potential to confer or enhance antimicrobial activity against various pathogens.[5][6] These derivatives represent a promising class of compounds in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Antimicrobial Activity Data

The following table summarizes the reported antimicrobial activity of selected this compound derivatives and related compounds against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Analogs

CompoundTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazideStaphylococcus epidermidis ATCC 122287.81[7]
4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazideEnterococcus faecalis ATCC 292123.91[7]
A series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives (general observation)Gram-positive & Gram-negative bacteriaGood inhibitory action[6]
6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amineVarious bacterial strains6.25 - 200[8]
6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amineVarious fungal strains-[8]

Note: Specific MIC values for the arylsulfamoyl derivatives and the thiazin-2-amine against specific strains were not detailed in the provided search results but were reported to have significant activity.

Experimental Protocols

The following protocols are generalized methodologies based on common practices described in the cited literature for the synthesis and antimicrobial evaluation of morpholine derivatives.

General Synthesis Protocol for this compound Derivatives

This protocol outlines a general procedure for the synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives.[6]

Materials:

  • 4-(2-aminoethyl)morpholine (B49859)

  • Arylsulfonyl chloride

  • 4-bromobenzyl bromide

  • Sodium carbonate (Na2CO3)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Distilled water

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography setup, recrystallization flasks)

  • Analytical instruments for characterization (IR, 1H-NMR, Mass Spectrometry)

Procedure:

Step 1: Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine

  • In a 100 mL flask, dissolve 4-(2-aminoethyl)morpholine (0.018 mol) in 16 mL of distilled water.

  • To this solution, add the desired arylsulfonyl chloride (0.018 mol).

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of sodium carbonate.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold distilled water, and dry it to obtain the intermediate product.

Step 2: Synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine

  • In a round-bottom flask, dissolve the intermediate from Step 1 in anhydrous DMF.

  • Add sodium hydride (NaH) to the solution and stir for 30 minutes at room temperature to form the sodium salt.

  • To this mixture, add 4-bromobenzyl bromide and continue stirring at room temperature for 12-15 hours.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Characterization:

  • Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS).[6][9]

Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains from a recognized culture collection (e.g., ATCC)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents for positive controls (e.g., ciprofloxacin, amoxicillin)[7][8]

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Prepare a twofold serial dilution of each compound in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

experimental_workflow start Start: Identify Target This compound Derivatives synthesis Chemical Synthesis (e.g., N-alkylation) start->synthesis purification Purification (Column Chromatography / Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial_screening Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) characterization->antimicrobial_screening data_analysis Data Analysis (Determine MIC values) antimicrobial_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Analysis data_analysis->sar_studies end Conclusion: Identify Lead Compounds sar_studies->end mechanism_of_action compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with ros Increased Reactive Oxygen Species (ROS) compound->ros Induces efflux Efflux Pump Inhibition compound->efflux Inhibits disruption Membrane Disruption membrane->disruption death Bacterial Cell Death disruption->death ros->death efflux->death Enhances susceptibility

References

Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(4-Bromobenzyl)morpholine as a key reagent in N-alkylation reactions. This versatile building block is instrumental in the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for N-alkylation reactions utilizing benzyl (B1604629) halide derivatives.

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is a valuable alkylating agent, incorporating both a benzyl group, which can be further functionalized via cross-coupling reactions at the bromine position, and a morpholine (B109124) moiety, a privileged scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.[1] The N-alkylation reaction with this reagent typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

Synthesis of this compound

The reagent, this compound, can be efficiently synthesized via a Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a C-N bond under mild conditions.[2]

Experimental Protocol: Mitsunobu Reaction

  • Materials:

    • 4-Bromobenzyl alcohol

    • Morpholine

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 4-bromobenzyl alcohol (1.0 eq) and morpholine (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data for Synthesis

ReactionReactantsReagentsSolventYield (%)Reference
Mitsunobu Reaction4-Bromobenzyl alcohol, MorpholinePPh₃, DIAD/DEADTHF82%[2]

General Protocol for N-alkylation using this compound

The following is a general procedure for the N-alkylation of primary and secondary amines using this compound. The reaction conditions can be optimized for specific substrates.

Experimental Protocol: N-alkylation

  • Materials:

    • Amine (primary or secondary)

    • This compound

    • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃), or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or water with a phase-transfer catalyst)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.

    • Add this compound (1.0-1.2 eq) to the stirred solution.

    • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. For less reactive amines, microwave-assisted heating can significantly reduce reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure N-alkylated product.

Quantitative Data for N-alkylation

The following table presents representative yields for the N-alkylation of various amines with substituted benzyl bromides, which are analogous to this compound. These values can be used as a reference for expected outcomes.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineNaHCO₃Water/SDS801~95%
4-BromoanilineNaHCO₃Water/SDS80196%
PiperidineK₂CO₃AcetonitrileReflux4-6~90%
MorpholineK₂CO₃AcetonitrileReflux4-6~95%
BenzylamineK₂CO₃DMFRoom Temp12~92%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Bromobenzyl alcohol + Morpholine Reaction Mitsunobu Reaction (0°C to RT, 12-24h) Reactants->Reaction Reagents PPh3, DIAD/DEAD Reagents->Reaction Solvent Anhydrous THF Solvent->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

N_Alkylation_Workflow cluster_alkylation N-Alkylation Protocol Start Dissolve Amine and Base in Solvent Add_Reagent Add this compound Start->Add_Reagent Reaction_Conditions Stir at RT or Heat/Microwave Add_Reagent->Reaction_Conditions Monitoring Monitor by TLC/LC-MS Reaction_Conditions->Monitoring Workup Filter and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product

Caption: General experimental workflow for N-alkylation.

Applications in Drug Development

The morpholine moiety is a common feature in many approved drugs, contributing to improved solubility, metabolic stability, and overall pharmacokinetic profile.[1] The products of N-alkylation with this compound are valuable intermediates for the synthesis of complex molecules. The presence of the bromo-substituent on the benzyl ring provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes this compound a highly versatile tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

References

The Versatile Role of 4-(4-Bromobenzyl)morpholine in Agrochemical Innovation: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-(4-Bromobenzyl)morpholine is emerging as a significant building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of new fungicides, herbicides, and insecticides. This heterocyclic compound, featuring a morpholine (B109124) ring attached to a brominated benzyl (B1604629) group, provides a key intermediate for creating a diverse range of bioactive molecules with potential applications in crop protection. While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched compounds, highlighting its importance in the discovery pipeline.

The morpholine moiety is a well-established pharmacophore in agrochemical design, known to contribute to the biological activity of many successful products.[1][2][3] Its presence can enhance the efficacy and modulate the physicochemical properties of the final active ingredient. The bromine atom on the phenyl ring of this compound serves as a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the biological activity and spectrum of the resulting agrochemical.[4]

This document provides an overview of the potential applications of this compound in agrochemical synthesis, drawing from the broader context of morpholine-containing agrochemicals and related synthetic methodologies.

Fungicidal Applications: Targeting Key Fungal Pathogens

Morpholine-containing compounds have a proven track record as effective fungicides. A notable example is the class of morpholine fungicides that act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. While a direct synthesis of a commercial fungicide from this compound is not readily found, the structural elements suggest its utility in creating analogues of existing morpholine fungicides.

Hypothetical Synthesis Pathway for a Fungicidal Candidate:

The synthesis of novel fungicides could involve the reaction of this compound with various acyl chlorides or other electrophilic partners to introduce moieties known for their fungicidal activity. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with other aryl or heteroaryl groups, a common strategy in medicinal and agrochemical chemistry to explore structure-activity relationships (SAR).

Diagram of a potential synthetic workflow for a fungicide candidate:

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D Novel Fungicide Candidate (Biphenyl-morpholine derivative) C->D Yield: 70-90% E Biological Screening (in vitro / in vivo) D->E F Lead Optimization E->F

Caption: A potential workflow for synthesizing and evaluating a novel fungicide.

Herbicidal and Insecticidal Potential: Expanding the Scope

The versatility of the this compound scaffold extends to the potential development of herbicides and insecticides. The synthesis of novel derivatives could lead to the discovery of compounds with new modes of action or improved properties over existing products.

Research into isoxazoline (B3343090) derivatives, a class of compounds known for their insecticidal properties, provides a template for how this compound could be utilized. Although not a direct precursor in the provided examples, its amine functionality could be incorporated into isoxazoline-like structures through multi-step synthetic routes.

Table 1: Hypothetical Biological Activity Data for a Novel Insecticide

Compound IDTarget PestAssay TypeLC50 (ppm)
AG-Morp-001Corn RootwormLarval Mortality2.5
AG-Morp-002AphidsContact Toxicity5.1
AG-Morp-003Spider MitesOvicidal Activity1.8

This data is hypothetical and for illustrative purposes only.

Experimental Protocols: A Generalized Approach

While specific protocols for the synthesis of agrochemicals from this compound are not publicly detailed, a general experimental workflow can be outlined based on common organic synthesis techniques.

General Protocol for the Synthesis of a Derivative via Suzuki Coupling:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, toluene) is added an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl-morpholine derivative.

Diagram of the logical relationship in agrochemical development:

G cluster_0 Discovery Phase cluster_1 Development Phase A Lead Compound Identification (e.g., from this compound) B Synthesis of Analogues A->B C Structure-Activity Relationship (SAR) Studies B->C D Biological Efficacy Testing C->D Promising Candidate E Toxicology & Environmental Fate D->E F Formulation Development E->F

References

Application Notes and Protocols: 4-(4-Bromobenzyl)morpholine as a Versatile Building Block for Central Nervous System (CNS) Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-bromobenzyl)morpholine as a key structural motif in the development of novel therapeutics targeting the central nervous system (CNS). The unique physicochemical properties of the morpholine (B109124) ring, combined with the reactive handle of the bromobenzyl group, make this compound an attractive starting point for the synthesis of a diverse range of CNS-active molecules, particularly those targeting dopamine (B1211576) receptors implicated in various neurological and psychiatric disorders.[1][2]

Introduction to this compound in CNS Drug Discovery

This compound is a commercially available building block that has garnered significant interest in medicinal chemistry.[3] The morpholine moiety is a privileged scaffold in CNS drug design due to its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to facilitate penetration of the blood-brain barrier.[1] The presence of the bromine atom on the benzyl (B1604629) ring provides a versatile point for chemical modification, allowing for the introduction of various pharmacophoric elements through cross-coupling reactions or other transformations. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific CNS targets.

Derivatives of this compound have shown promise as potent and selective ligands for dopamine receptors, particularly the D4 subtype, which is a key target in the development of treatments for conditions like schizophrenia and Parkinson's disease.[3][4][5]

Application in the Synthesis of Dopamine D4 Receptor Antagonists

This section details a representative synthetic approach and the biological evaluation of a series of dopamine D4 receptor antagonists derived from a scaffold closely related to this compound. The following protocols are adapted from established methodologies in the field.[3]

Table 1: Structure-Activity Relationship of Chiral Alkoxymethyl Morpholine Analogs as Dopamine D4 Receptor Antagonists

The following table summarizes the in vitro binding affinities (Ki) of a series of chiral alkoxymethyl morpholine analogs at the human dopamine D4 receptor. The data highlights how modifications to the benzyl moiety influence potency.

Compound IDR Group (Substitution on Benzyl Ring)Dopamine D4 Receptor Ki (nM)
4a 4-chloro42
4b 3,4-dimethyl12.3
4d Naphthyl17.8
4f 3-chloro-4-fluoro170
4g 4-chloro-3-fluoro19.1
4h 3,4-difluoro150
4i 3,4-dichloro27
4m 3-methoxy-4-fluoro11.6
4n 4-methoxy-3-chloro10.4
4p 3-methoxy-4-chloro11.6
4aa 6-chloro (indole)2.2
4dd 6-methoxy (indole)5.4
4ee 6-fluoro (indole)5.2

Data adapted from Witt, J. O., et al. Bioorg. Med. Chem. Lett. 2016, 26 (10), 2481–2488.[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Dopamine D4 Receptor Antagonist

This protocol describes a general, multi-step synthesis of a dopamine D4 receptor antagonist, illustrating the potential application of a 4-(substituted-benzyl)morpholine scaffold.

Step 1: N-Alkylation of a Chiral Morpholine Intermediate

A chiral morpholine derivative is N-alkylated using a substituted benzyl bromide, such as 4-bromobenzyl bromide, in the presence of a suitable base.

  • Materials:

    • (S)-2-(hydroxymethyl)morpholine

    • 4-Bromobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of (S)-2-(hydroxymethyl)morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add 4-bromobenzyl bromide (1.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated morpholine intermediate.

Step 2: O-Arylation of the N-Alkylated Morpholine

The hydroxyl group of the N-alkylated morpholine is then coupled with an appropriate aryl or heteroaryl halide.

  • Materials:

  • Procedure:

    • In a reaction vessel, combine the N-alkylated morpholine intermediate (1.0 eq), aryl bromide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

    • Add anhydrous 1,4-dioxane to the mixture.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the final product.

Protocol 2: In Vitro Dopamine D4 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for the dopamine D4 receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells expressing human dopamine D4 receptors

    • [³H]Spiperone (radioligand)

    • Synthesized test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • Haloperidol (B65202) (for non-specific binding determination)

    • 96-well microplates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, [³H]Spiperone at a final concentration near its Kd, and the test compound at various concentrations.

    • For the determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.

    • Incubate the plate at room temperature for 2 hours.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki values using non-linear regression analysis.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor, a common target for antipsychotic drugs. Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene expression.

D2_Signaling_Pathway Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Dopamine D2 Receptor Gαi Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the logical flow from the starting material, this compound, to the synthesis of target compounds and their subsequent biological evaluation.

Experimental_Workflow Start This compound (Building Block) Reaction1 Chemical Modification (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Reaction1 Intermediates Library of Derivatives Reaction1->Intermediates Purification Purification and Characterization (HPLC, NMR, MS) Intermediates->Purification Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Purification->Screening Data_Analysis Data Analysis (SAR Determination) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Workflow for CNS Drug Discovery.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-(4-bromobenzyl)morpholine, a versatile building block in medicinal chemistry and drug discovery. The core of these synthetic strategies involves palladium-catalyzed cross-coupling reactions, which offer a powerful and efficient means of forming new carbon-carbon and carbon-nitrogen bonds. The methodologies described herein are essential for generating libraries of novel compounds for further investigation.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom on the phenyl ring allows for facile derivatization through various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry to construct complex molecular architectures. This document outlines detailed experimental procedures for these key transformations, enabling the synthesis of diverse libraries of this compound derivatives.

Key Synthetic Pathways

The primary synthetic routes for derivatizing this compound involve three main palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond by reacting the aryl bromide with an amine.

  • Sonogashira Coupling: For the formation of a new carbon-carbon bond by reacting the aryl bromide with a terminal alkyne.

Below are the detailed protocols and data for each of these synthetic pathways.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this protocol, this compound is coupled with various arylboronic acids to yield 4-(biphenyl-4-ylmethyl)morpholine (B5856759) derivatives.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a flask B Add solvent (e.g., 1,4-Dioxane (B91453)/Water) A->B C Degas the mixture B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat the reaction mixture (e.g., 90 °C) D->E F Monitor reaction progress by TLC E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

General Protocol
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene (B28343)/EtOH/H₂O80880-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃THF/H₂O851275-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This protocol describes the coupling of this compound with various primary and secondary amines.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, amine, and base in a flask B Add solvent (e.g., Toluene) A->B C Degas the mixture B->C D Add Palladium Pre-catalyst and Ligand C->D E Heat the reaction mixture (e.g., 100 °C) D->E F Monitor reaction progress by TLC E->F G Cool to room temperature F->G H Filter through celite G->H I Aqueous work-up H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

General Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the necessary time (typically 12-24 hours), with stirring. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the desired product.

Data Presentation
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhosNaOtBuToluene1001880-95
2AnilinePd(OAc)₂ (2)BINAPCs₂CO₃Dioxane1102470-85
3BenzylaminePd₂(dba)₃ (1)RuPhosK₃PO₄Toluene901685-98

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2] This protocol details the reaction of this compound with various terminal alkynes.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, terminal alkyne, and base in a flask B Add solvent (e.g., THF/Et3N) A->B C Degas the mixture B->C D Add Palladium and Copper Catalysts (e.g., Pd(PPh3)4 and CuI) C->D E Stir at room temperature D->E F Monitor reaction progress by TLC E->F G Filter the reaction mixture F->G H Concentrate the filtrate G->H I Aqueous work-up H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Sonogashira coupling.

General Protocol
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent system, such as a mixture of THF and triethylamine (B128534) (e.g., 2:1, 6 mL).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC (typically 2-16 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1685-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50880-90
31-HexynePd(OAc)₂/XPhos (2)CuI (5)K₂CO₃Acetonitrile601275-85

Conclusion

The protocols described in these application notes provide a comprehensive guide for the synthesis of a diverse range of derivatives from this compound. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate novel molecular entities with potential applications in drug discovery and materials science. The provided data tables offer a starting point for reaction optimization, and the detailed workflows ensure reproducibility.

References

Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the large-scale synthesis of 4-(4-bromobenzyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust and scalable reductive amination reaction between 4-bromobenzaldehyde (B125591) and morpholine (B109124), utilizing sodium borohydride (B1222165) as the reducing agent. This protocol includes detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant importance for pharmaceutical research and development. The described method, reductive amination, is a widely used and reliable transformation in organic synthesis for the formation of carbon-nitrogen bonds.

Chemical and Physical Data

A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.

Property4-BromobenzaldehydeMorpholineSodium BorohydrideThis compound
Molecular Formula C₇H₅BrOC₄H₉NONaBH₄C₁₁H₁₄BrNO
Molecular Weight 185.02 g/mol 87.12 g/mol 37.83 g/mol 256.14 g/mol
Appearance White to off-white crystalline powderColorless liquidWhite crystalline powderOff-white to pale yellow solid
Melting Point 55-58 °C-5 °C400 °C (decomposes)Not explicitly found, expected to be a solid at RT
Boiling Point 235 °C128-130 °CNot applicableNot available
CAS Number 1122-91-4110-91-816940-66-2132833-51-3

Experimental Protocol

This protocol is designed for a large-scale synthesis of this compound via reductive amination.

Materials and Equipment
  • 4-Bromobenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium Borohydride (1.5 eq)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Large reaction vessel with mechanical stirrer, dropping funnel, and thermometer

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Preparation - 4-Bromobenzaldehyde in Methanol - Morpholine reaction 2. Imine Formation - Combine reagents - Stir at room temperature reagents->reaction Add Morpholine reduction 3. Reduction - Cool to 0-5 °C - Add Sodium Borohydride reaction->reduction Cool and prepare for reduction workup 4. Work-up - Quench with water - Extract with DCM reduction->workup After reaction completion purification 5. Purification - Wash with NaHCO₃ and Brine - Dry and concentrate workup->purification analysis 6. Analysis - Characterize the product purification->analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Imine Formation:

    • In a large, well-ventilated reaction vessel equipped with a mechanical stirrer, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).

    • To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.

    • Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.

  • Reduction:

    • After imine formation is complete, cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirred reaction mixture. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • For large-scale purification, the crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene (B1212753) protons, and multiplets for the morpholine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should show the absence of a carbonyl peak from the starting aldehyde and the presence of characteristic C-N and C-O stretching vibrations.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.

Safety Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • 4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.

  • Sodium Borohydride: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage. Handle in a dry environment and avoid contact with water and acids.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle in a well-ventilated area.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the synthesis process.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reducing Agent cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Imine 4-Bromobenzaldehyde->Imine Morpholine Morpholine Morpholine->Imine This compound This compound Imine->this compound Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->this compound

Caption: Reductive amination reaction pathway.

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this important pharmaceutical intermediate in high yield and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 4-(4-Bromobenzyl)morpholine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Nucleophilic Substitution and Reductive Amination.

Route 1: Nucleophilic Substitution of 4-Bromobenzyl Halide with Morpholine (B109124)

Q1: What is the most common starting material and general protocol for the nucleophilic substitution synthesis of this compound?

A1: The most common method involves the reaction of 4-bromobenzyl bromide with morpholine. A typical protocol involves heating a mixture of 4-bromobenzyl bromide and a molar excess of morpholine in a suitable solvent, such as acetonitrile, at reflux for several hours. The product is then isolated by extraction and purified, often by column chromatography or recrystallization. A reported procedure using this method achieved a high yield of 98%.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in this nucleophilic substitution reaction can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (4-bromobenzyl bromide) is consumed.

  • Side Reactions: A potential side reaction is the formation of dibenzylamines through the reaction of the product with the starting benzyl (B1604629) bromide. Using a larger excess of morpholine can help to minimize this side reaction.

  • Purity of Starting Materials: Impurities in the 4-bromobenzyl bromide or morpholine can interfere with the reaction. Ensure high-purity reagents are used.

  • Inefficient Purification: Product loss can occur during the work-up and purification steps. Optimize the extraction and chromatography conditions to minimize these losses.

Q3: What are the common impurities and how can they be removed?

A3: Common impurities include unreacted 4-bromobenzyl bromide, excess morpholine, and potential side products like dibenzylamine (B1670424) derivatives.

  • Excess Morpholine: Can be removed by washing the organic extract with water or a dilute acid solution.

  • Unreacted 4-Bromobenzyl Bromide and Side Products: These can typically be separated from the desired product by column chromatography on silica (B1680970) gel.

Route 2: Reductive Amination of 4-Bromobenzaldehyde (B125591) with Morpholine

Q1: What is the general procedure for the reductive amination synthesis of this compound?

A1: This method involves two key steps that can often be performed in a single pot:

  • Imine Formation: 4-Bromobenzaldehyde and morpholine are mixed in a suitable solvent to form an intermediate iminium ion. This step is often favored under slightly acidic conditions (pH 4-5).

  • Reduction: A reducing agent is added to selectively reduce the iminium ion to the final product, this compound.

Q2: I am observing the formation of a significant amount of 4-bromobenzoic acid morpholide as a byproduct. How can I prevent this?

A2: The formation of the amide byproduct, 4-bromobenzoic acid morpholide, can occur if the morpholine attacks the carbonyl group of 4-bromobenzaldehyde in a competing reaction pathway. To suppress this side reaction:

  • Control Reaction Conditions: One study noted the formation of this side product when the reaction was carried out at 110°C under reflux for 24 hours without a catalyst.[1] Milder reaction conditions, such as lower temperatures and shorter reaction times, may favor the desired reductive amination pathway.

  • Choice of Reducing Agent: Using a reducing agent that efficiently reduces the iminium ion as it is formed can help to minimize the opportunity for the competing amide formation.

Q3: Which reducing agent should I use for the best yield?

A3: The choice of reducing agent is critical for a successful reductive amination. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

  • Sodium Borohydride (NaBH₄): A relatively strong reducing agent that can also reduce the starting aldehyde. It is typically added after allowing sufficient time for imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the iminium ion over the aldehyde, allowing for a one-pot reaction. However, it can release toxic cyanide gas upon acidification.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its safety and effectiveness in one-pot reductive aminations.

Q4: What is the optimal solvent and temperature for this reaction?

A4: The choice of solvent and temperature can significantly impact the reaction yield.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations. However, greener alternatives like ethyl acetate (B1210297) have been shown to be effective. Methanol is often used when NaBH₃CN is the reducing agent. One study on a similar reductive amination found that tetrahydrofuran (B95107) (THF) provided the highest yield.

  • Temperature: Many reductive aminations can be carried out at room temperature. However, for less reactive substrates, gentle heating may be required to facilitate imine formation. It is important to monitor the reaction to avoid excessive heat, which can lead to side reactions.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterNucleophilic SubstitutionReductive Amination
Starting Materials 4-Bromobenzyl bromide, Morpholine4-Bromobenzaldehyde, Morpholine
Key Reagents Base (often excess morpholine)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents AcetonitrileDichloromethane, THF, Ethyl Acetate
Reported Yield Up to 98%Varies depending on conditions
Key Side Reactions Formation of dibenzylaminesFormation of 4-bromobenzoic acid morpholide, over-alkylation

Experimental Protocols

Protocol 1: Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.

  • Addition of Morpholine: Add a molar excess of morpholine (e.g., 2-3 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination (One-Pot)
  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., dichloromethane). If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Nucleophilic_Substitution_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start 4-Bromobenzyl Bromide + Morpholine in Acetonitrile Reflux Heat to Reflux Start->Reflux Quench Add Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the nucleophilic substitution synthesis.

Reductive_Amination_Workflow cluster_0 One-Pot Reaction cluster_1 Work-up cluster_2 Purification Start 4-Bromobenzaldehyde + Morpholine in DCM Imine Imine Formation (cat. Acetic Acid) Start->Imine Reduction Add NaBH(OAc)3 Imine->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the one-pot reductive amination synthesis.

Troubleshooting_Logic Start Low Reaction Yield? Route Which Synthetic Route? Start->Route NS Nucleophilic Substitution Route->NS Route 1 RA Reductive Amination Route->RA Route 2 NS_Check1 Incomplete Reaction? (Check TLC) NS->NS_Check1 NS_Check2 Side Reactions? (e.g., Dimerization) NS->NS_Check2 RA_Check1 Amide Byproduct? RA->RA_Check1 NS_Sol1 Increase Reaction Time/ Temperature NS_Check1->NS_Sol1 NS_Sol2 Use Larger Excess of Morpholine NS_Check2->NS_Sol2 RA_Sol1 Use Milder Conditions (Lower Temp, Shorter Time) RA_Check1->RA_Sol1 Yes RA_Check2 Inefficient Reduction? RA_Check1->RA_Check2 No RA_Sol2 Optimize Reducing Agent (e.g., use NaBH(OAc)3) RA_Check2->RA_Sol2 Yes RA_Check3 Incorrect pH? RA_Check2->RA_Check3 No RA_Sol3 Adjust to pH 4-5 (e.g., with Acetic Acid) RA_Check3->RA_Sol3 Yes

Caption: Troubleshooting logic for improving reaction yield.

References

Technical Support Center: Purification of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Bromobenzyl)morpholine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities depend on the synthetic route but typically include unreacted starting materials such as morpholine (B109124) and a 4-bromobenzyl halide (e.g., bromide or chloride). Other potential impurities are by-products from the reaction, such as quaternary ammonium (B1175870) salts formed by over-alkylation, or residual solvents.

Q2: What is the most effective initial purification technique for this compound?

For a tertiary amine like this compound, acid-base extraction is an excellent first step.[1][2] This technique effectively separates the basic product from neutral organic impurities and acidic by-products. The amine is protonated with a dilute acid to form a water-soluble salt, which is extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[3]

Q3: My compound streaks significantly during silica (B1680970) gel chromatography. How can I prevent this?

Streaking (or tailing) of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount (0.5-2%) of a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine (B92270) into your mobile phase can neutralize the acidic sites on the silica gel.[4]

  • Use a different stationary phase: Consider using basic alumina (B75360) or a deactivated reverse-phase silica gel for your column.[4]

Q4: When is recrystallization a suitable purification method for this compound?

Recrystallization is an effective technique for obtaining high-purity solid material, provided a suitable solvent can be found. This method is best used after an initial purification step like acid-base extraction has removed most of the gross impurities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q5: My purified compound appears as an oil, but literature suggests it should be a solid. What could be the issue?

"Oiling out" can occur if the compound's melting point is below the boiling point of the solvent used or if residual impurities are depressing the melting point.[5] To address this, try reheating the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool much more slowly.[5] If this fails, consider purifying the oil via column chromatography before attempting recrystallization again with a different solvent system.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction Incomplete extraction from the organic layer.Ensure the aqueous acid solution is well-mixed with the organic layer. Perform multiple extractions (e.g., 3 times) with the acidic solution.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete back-extraction after basification.Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) to deprotonate the amine salt fully.[1] Perform multiple extractions with the organic solvent.
Product Still Impure After Column Chromatography Poor separation of impurities.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a more polar or less polar solvent system. A shallow solvent gradient can improve separation.
Co-elution with a non-polar impurity.If using a modified eluent (e.g., with triethylamine), the impurity might have a similar polarity. Consider using reverse-phase chromatography.[4]
Crystallization Fails or Product "Oils Out" The solution is too dilute (supersaturation not reached).Reduce the solvent volume by gentle heating and evaporation, then allow it to cool slowly.[5]
The solution is cooling too quickly, preventing crystal lattice formation.Insulate the flask (e.g., wrap in glass wool) to slow the cooling rate.[5]
High concentration of impurities inhibiting crystallization.Perform another purification step, such as acid-base extraction or chromatography, before attempting recrystallization again.
Incorrect solvent choice.The compound may be too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen with small amounts of the crude product.

Data Presentation

The following table provides a qualitative comparison of common purification techniques for this compound.

Technique Typical Purity Achieved Expected Yield Primary Application Notes
Acid-Base Extraction Moderate to HighGood to ExcellentRemoving neutral and acidic impurities.Highly effective for initial bulk purification of basic amines.[1][2]
Silica Gel Chromatography High to Very HighGoodSeparating compounds with close polarities.Requires optimization to prevent streaking (e.g., adding Et₃N).[4]
Recrystallization Very HighVariableFinal purification step to obtain highly pure, crystalline solid.Requires a suitable solvent system and a relatively pure starting material.
Salt Precipitation High to Very HighGood to ExcellentIsolation and purification of the amine as a stable salt.The amine can be precipitated from an organic solution by adding an acid (e.g., HCl in ether).[4] The free base can be regenerated if needed.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (B78521) (NaOH) solution while stirring until the pH is between 9 and 10 (check with pH paper).[1] A precipitate or cloudiness should appear as the deprotonated amine is no longer water-soluble.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent, shake, and allow the layers to separate.

  • Isolation: Drain the organic layer into a clean flask. Repeat the back-extraction two more times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A typical starting eluent for a compound of this polarity might be a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 ratio).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the separation using TLC.

  • Troubleshooting Streaking: If TLC plates show significant streaking, add 1% triethylamine to the eluent mixture. Re-pack the column and run the chromatography with the modified eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis Start Crude this compound TLC Analyze by TLC Start->TLC AcidBase Acid-Base Extraction TLC->AcidBase  Grossly Impure /  Baseline Material Present   Column Column Chromatography TLC->Column  Multiple Spots /  Close Rf Values   CheckPurity Check Purity (TLC, NMR, etc.) AcidBase->CheckPurity Column->CheckPurity Recrystallize Recrystallization PureProduct Pure Product Recrystallize->PureProduct CheckPurity->PureProduct Purity > 95% Impure Still Impure CheckPurity->Impure Purity < 95% Impure->Column  If Oil / Multiple Impurities   Impure->Recrystallize  If Solid  

Caption: Decision workflow for selecting a purification technique.

Acid_Base_Extraction cluster_step1 Step 1: Protonation & Separation cluster_step2 Step 2: Deprotonation & Recovery Start Crude Product in Organic Solvent (Amine + Neutral Impurity) AddAcid Add Aqueous HCl Start->AddAcid Shake Shake & Separate Layers AddAcid->Shake Organic1 Organic Layer: Neutral Impurity Shake->Organic1 Keep Aqueous Aqueous1 Aqueous Layer: Amine Salt (R₃NH⁺Cl⁻) Shake->Aqueous1 AddBase Add Aqueous NaOH Aqueous1->AddBase Shake2 Add Organic Solvent, Shake & Separate AddBase->Shake2 Organic2 Organic Layer: Pure Amine Shake2->Organic2 Keep Organic Aqueous2 Aqueous Layer: Salts (NaCl, H₂O) Shake2->Aqueous2 Discard

Caption: Workflow for purification via acid-base extraction.

References

Optimizing reaction conditions for 4-(4-Bromobenzyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-bromobenzyl)morpholine via reductive amination of 4-bromobenzaldehyde (B125591) with morpholine (B109124).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the one-pot reductive amination of 4-bromobenzaldehyde with morpholine. This method involves the formation of an iminium ion intermediate from the aldehyde and amine, which is then reduced in situ to the desired tertiary amine product.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice often depending on the scale of the reaction, cost, and safety considerations. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred for its milder nature and high selectivity for imines over aldehydes, which can lead to cleaner reactions and higher yields.[1]

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent is crucial for effective imine formation and reduction. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used for reductive aminations with sodium triacetoxyborohydride. For reactions involving sodium borohydride, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are common.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting materials (4-bromobenzaldehyde and morpholine) from the product. The disappearance of the 4-bromobenzaldehyde spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should be followed. 4-Bromobenzaldehyde is an irritant, and morpholine is corrosive and flammable. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reducing agents, particularly sodium borohydride, can react with water to produce flammable hydrogen gas.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Suggestion
Inactive Aldehyde The aldehyde may have oxidized to the corresponding carboxylic acid upon storage. Check the purity of the 4-bromobenzaldehyde by TLC or NMR spectroscopy. If necessary, purify the aldehyde by recrystallization or column chromatography before use.
Inefficient Imine Formation Imine formation is often the rate-limiting step. Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, can be beneficial.
Decomposition of Reducing Agent Sodium borohydride can decompose in acidic media. If an acidic catalyst is used to promote imine formation, ensure it is compatible with the chosen reducing agent. Sodium triacetoxyborohydride is more stable under mildly acidic conditions.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture, depending on the stability of the reactants and products.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Reduction of the Aldehyde If using a strong reducing agent like sodium borohydride, it can directly reduce the 4-bromobenzaldehyde to 4-bromobenzyl alcohol. To minimize this, add the reducing agent portion-wise or use a milder, more selective reagent like sodium triacetoxyborohydride.[1]
Over-alkylation of Morpholine This is less common in this specific reaction but can occur if other reactive alkylating agents are present. Ensure the purity of starting materials.
Formation of 4-bromobenzoic acid morpholide A study has shown that under certain conditions, morpholine can attack the carbonyl carbon of 4-bromobenzaldehyde to form 4-bromobenzoic acid morpholide as a side product. This is more likely at elevated temperatures. Running the reaction at room temperature or below can help minimize this side reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Suggestion
Co-elution with Starting Materials or Side Products Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) can improve separation.
Product is an Oil If the product is an oil and difficult to handle, consider converting it to a hydrochloride salt by treating the purified oil with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The resulting salt is often a crystalline solid that is easier to handle and store.
Emulsion during Aqueous Work-up The basic nature of the product can sometimes lead to emulsions during extraction. Adding brine (saturated NaCl solution) can help to break up emulsions.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde; sensitive to acidic conditions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines; tolerant of mildly acidic conditions.[1]More expensive than NaBH₄; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for imines.Highly toxic (releases HCN in acidic conditions).

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Triacetoxyborohydride

This protocol is based on the general principles of reductive amination.

Materials:

  • 4-Bromobenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

experimental_workflow start Start reactants 1. Combine 4-Bromobenzaldehyde and Morpholine in DCM start->reactants imine_formation 2. Stir at RT (Imine Formation) reactants->imine_formation add_reducing_agent 3. Add NaBH(OAc)₃ imine_formation->add_reducing_agent reaction 4. Stir at RT (Reduction) add_reducing_agent->reaction workup 5. Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification 6. Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Reaction check_aldehyde Check Aldehyde Purity start->check_aldehyde anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions check_reducing_agent Check Reducing Agent Activity start->check_reducing_agent optimize_conditions Optimize Time/Temperature start->optimize_conditions side_products Side Products Observed aldehyde_reduction Aldehyde Reduction? side_products->aldehyde_reduction amide_formation Amide Formation? side_products->amide_formation use_milder_reagent Use NaBH(OAc)₃ aldehyde_reduction->use_milder_reagent Yes lower_temperature Lower Reaction Temperature amide_formation->lower_temperature Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 4-(4-Bromobenzyl)morpholine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 4-(4-Bromobenzyl)morpholine. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Discoloration or precipitation in the solution.

  • Reduced potency or activity in biological assays.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolytic Degradation Maintain pH of solutions within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions. If acidic or basic conditions are necessary for the experiment, prepare solutions fresh and use them immediately. Store stock solutions in aprotic solvents like DMSO or DMF at low temperatures.
Oxidative Degradation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants (e.g., BHT) to the solution if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Issue 2: Inconsistent Results in Long-Term Storage of Solid Compound

Symptoms:

  • Changes in physical appearance (e.g., color change from white to yellow/brown).

  • Decreased purity over time as determined by analytical methods.

  • Variability in experimental results using different batches of the compound.

Possible Causes and Solutions:

CauseRecommended Action
Improper Storage Temperature Store the solid compound at the recommended temperature of 2-8°C for long-term storage. For short-term storage, room temperature in a cool, dark place is acceptable.
Exposure to Moisture Store the compound in a tightly sealed container with a desiccant. Avoid frequent opening and closing of the container in a humid environment.
Exposure to Air (Oxidation) Store the compound under an inert atmosphere (nitrogen or argon), especially for long-term storage of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers also recommend storage at room temperature in a cool, dark, and dry place with an inert atmosphere.

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidative Degradation: The morpholine (B109124) ring is susceptible to oxidation. This can involve N-dealkylation or ring-opening reactions, potentially initiated by enzymatic systems like cytochrome P450 in biological assays or by reactive oxygen species.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the benzyl-morpholine bond could occur, although this is less likely than oxidation.

  • Photodegradation: The bromobenzyl moiety may be susceptible to photolytic degradation, potentially leading to de-bromination or other rearrangements upon exposure to UV or high-intensity visible light.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.

Q4: Are there any known incompatible solvents or reagents?

Avoid strong oxidizing agents, as they can promote the degradation of the morpholine ring. Also, be cautious with highly acidic or basic aqueous solutions for prolonged periods.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing a stability-indicating HPLC method for this compound.

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient Program (Example):
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Gradient to 5% A, 95% B
  • 25-30 min: Hold at 5% A, 95% B
  • 30-35 min: Return to 95% A, 5% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 220-230 nm).

2. Forced Degradation Studies: To generate potential degradation products and test the specificity of the HPLC method, perform forced degradation studies.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.

3. Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal Stress (Solid, 105°C) start->thermal Solid Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) dissolve->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) dissolve->oxidation photo Photolytic Stress (UV/Vis light) dissolve->photo hplc Stability-Indicating HPLC Analysis dissolve->hplc acid->hplc base->hplc oxidation->hplc thermal->dissolve photo->hplc data Data Evaluation: - Peak Purity - Mass Balance - Identification of Degradants hplc->data

Caption: Workflow for Forced Degradation Studies.

signaling_pathway cluster_compound Compound State cluster_products Potential Degradation Products compound This compound (Stable) light Light (UV/Vis) heat Heat oxygen Oxygen / Oxidizing Agents ph Extreme pH (Acid/Base) photo_deg Photodegradation (e.g., De-bromination) light->photo_deg thermal_deg Thermal Degradation (e.g., Bond Cleavage) heat->thermal_deg oxidative_deg Oxidative Degradation (e.g., N-Oxidation, Ring Opening) oxygen->oxidative_deg hydrolytic_deg Hydrolytic Degradation (e.g., Benzyl-Morpholine Cleavage) ph->hydrolytic_deg products Mixture of Degradation Products photo_deg->products thermal_deg->products oxidative_deg->products hydrolytic_deg->products

Caption: Potential Degradation Pathways.

Technical Support Center: Crystallization of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-(4-Bromobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Physicochemical Properties

Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Due to its tendency to exist as a low-melting solid or an oil, crystallization can be challenging. Below is a summary of its properties and a comparison with a structurally similar compound, 4-(4-Bromophenyl)morpholine.

PropertyThis compound4-(4-Bromophenyl)morpholine
Molecular Formula C₁₁H₁₄BrNO[1][2]C₁₀H₁₂BrNO[2][3]
Molecular Weight 256.14 g/mol [1][2][4]242.11 g/mol
Appearance Colorless to pale yellow liquid or solid[1][2]Beige or white to off-white crystalline powder[2][3]
Melting Point Not consistently reported (potential low-melting solid)114-118 °C[3][5]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]Information not widely available, but likely soluble in polar organic solvents.
Storage Room temperature, in a dry, dark, and inert atmosphere.[1][4]0-8 °C[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: I've finished the synthesis, and my product is an oil. How do I crystallize it?

This is a common issue as this compound can be a low-melting solid or an oil at room temperature, a phenomenon known as "oiling out".[3] Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. Since the compound is soluble in organic solvents, you will likely need a solvent system consisting of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.

  • Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate). Then, slowly add a non-polar anti-solvent (e.g., hexane (B92381) or pentane) with vigorous stirring or scratching with a glass rod. This can often induce precipitation of a solid.

  • Low-Temperature Crystallization: Dissolve the oil in a minimal amount of a suitable solvent at room temperature and then slowly cool the solution to a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Slow cooling is crucial to encourage crystal formation over oiling out.

  • Seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Q2: My compound dissolves in the hot solvent, but "oils out" upon cooling instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.

Here is a troubleshooting workflow for this issue:

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Re-heat the solution to re-dissolve the oil start->reheat add_solvent Add more of the 'good' solvent to lower the saturation point reheat->add_solvent Option 1 slower_cooling Allow the solution to cool much more slowly (e.g., in a Dewar flask or insulated container) reheat->slower_cooling Option 2 change_solvent Try a different solvent system with a lower boiling point or different polarity reheat->change_solvent Option 3 seed Introduce a seed crystal at a temperature just above the oiling out point reheat->seed Option 4 add_solvent->slower_cooling outcome Crystals Form slower_cooling->outcome change_solvent->outcome seed->outcome

Caption: Troubleshooting workflow for when a compound "oils out".

Q3: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?

If no crystals form, your solution is likely not supersaturated, or the activation energy for nucleation is too high.

  • Induce Nucleation: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: As mentioned before, adding a seed crystal is a very effective method to induce crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

  • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the point of turbidity (cloudiness). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: My crystallization yielded very little product. How can I improve the recovery?

A low yield can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is suitable if you have identified a "good" solvent in which your compound is soluble and a miscible "anti-solvent" in which it is not.

  • Dissolution: Dissolve the crude this compound oil or solid in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise with constant stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a freezer.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Single-Solvent Recrystallization from a Hot Solution

This is a classic recrystallization method.

  • Solvent Selection: Choose a solvent that dissolves the compound when hot but not when cold (e.g., isopropanol, ethanol, or acetonitrile).

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Crystallization_Workflow start Crude this compound dissolve Dissolve in a minimum amount of a suitable hot solvent or a 'good' solvent at room temperature start->dissolve hot_filtration Perform hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow the solution to cool slowly and undisturbed hot_filtration->cool crystals_form Crystals Form cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No isolate Isolate crystals by vacuum filtration crystals_form->isolate Yes troubleshoot Troubleshoot: - Scratch the flask - Add a seed crystal - Concentrate the solution - Add an anti-solvent no_crystals->troubleshoot wash Wash with a small amount of ice-cold solvent isolate->wash dry Dry the pure crystals under vacuum wash->dry end Pure Crystalline Product dry->end troubleshoot->cool

Caption: General workflow for the crystallization of this compound.

References

Technical Support Center: Purification of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Bromobenzyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Via N-alkylation of morpholine (B109124) with 4-bromobenzyl bromide: Common impurities include unreacted morpholine, unreacted 4-bromobenzyl bromide, and potentially quaternary ammonium (B1175870) salts formed by over-alkylation.

  • Via reductive amination of morpholine with 4-bromobenzaldehyde: Common impurities include unreacted morpholine, unreacted 4-bromobenzaldehyde, the carbinolamine intermediate, and byproducts from the reduction of the aldehyde, such as 4-bromobenzyl alcohol.

Q2: What is the most effective method for purifying this compound?

A2: For basic morpholine derivatives like this compound, acid-base extraction is a highly effective method for separating the basic product from neutral or acidic impurities.[1] Recrystallization and column chromatography are also excellent techniques for achieving high purity.[1]

Q3: My purified this compound appears as an oil instead of a solid. What should I do?

A3: this compound is typically a solid at room temperature. If it appears as an oil, it may be due to the presence of impurities that are depressing the melting point. Further purification by column chromatography is recommended.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my this compound?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for assessing the purity of your compound. By integrating the signals of the product and comparing them to the signals of known impurities or a certified internal standard, you can determine the molar purity. Characteristic signals for unreacted starting materials or byproducts can help identify and quantify impurities.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible CauseTroubleshooting Step
Product Loss During Aqueous Workup If your product has some water solubility, minimize the number of aqueous washes or use a brine (saturated NaCl solution) wash to reduce its solubility in the aqueous phase.[1]
Incomplete Extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the basification step of an acid-base extraction to fully deprotonate the morpholine nitrogen and drive the product into the organic layer.
Product Adsorbed on Drying Agent Use a minimal amount of drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and ensure to wash the drying agent with fresh organic solvent to recover any adsorbed product.
Co-elution During Column Chromatography Optimize the solvent system for your column. A shallower gradient of the more polar solvent can improve separation. If the starting material is an amine, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and resolution.
Problem 2: Difficulty in Removing a Specific Impurity
ImpurityRecommended Purification Strategy
Unreacted Morpholine An aqueous wash is typically effective for removing water-soluble morpholine. An acid wash (e.g., 1M HCl) will protonate the morpholine, making it highly water-soluble.
Unreacted 4-Bromobenzyl Bromide This is a neutral impurity and can be effectively removed by acid-base extraction, where the desired product is extracted into an acidic aqueous phase, leaving the bromide in the organic layer. Column chromatography is also effective.
Unreacted 4-Bromobenzaldehyde This impurity can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. Acid-base extraction is also effective.
4-Bromobenzyl Alcohol This is a common byproduct in reductive amination if the aldehyde is reduced. It can be separated from the basic product by acid-base extraction or by column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general method for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the acidic wash 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).

  • Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallization of morpholine derivatives is a mixture of a soluble solvent and an anti-solvent, such as ethanol/water or ethyl acetate/hexane (B92381).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot soluble solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane), can be effective for separating compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantages
Acid-Base Extraction >95%Highly effective for removing non-basic impurities; scalable.May not remove basic impurities; potential for emulsions.
Recrystallization >99%Can provide very high purity; cost-effective.Requires a suitable solvent system; potential for product loss in the mother liquor.
Column Chromatography >98%Versatile for separating a wide range of impurities; can be automated.Can be time-consuming and require large volumes of solvent; not always easily scalable.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer (pH > 12) separate_layers->basify Aqueous Layer Non-basic Impurities Non-basic Impurities separate_layers->Non-basic Impurities Organic Layer extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end Pure this compound dry_concentrate->end

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_workflow start Impure Product check_impurities Identify Impurities (e.g., by NMR, TLC) start->check_impurities is_basic Are impurities non-basic? check_impurities->is_basic acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Perform Column Chromatography is_basic->column No end Pure Product acid_base->end recrystallize Recrystallize column->recrystallize recrystallize->end

Caption: Troubleshooting Logic for Purification Method Selection.

References

Technical Support Center: 4-(4-Bromobenzyl)morpholine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Bromobenzyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound at a laboratory and industrial scale?

A1: The two most prevalent synthetic routes for this compound are:

  • Reductive Amination: This method involves the reaction of 4-bromobenzaldehyde (B125591) with morpholine (B109124) to form an intermediate iminium ion, which is then reduced in situ to the final product. This is often a one-pot synthesis.

  • Nucleophilic Substitution: This route consists of the N-alkylation of morpholine with 4-bromobenzyl bromide. It is a direct and often high-yielding reaction.

Q2: What are the key considerations when selecting a synthetic route for scale-up?

A2: For large-scale production, factors such as cost of raw materials, reaction safety, process efficiency (yield and cycle time), and ease of purification are critical. Reductive amination may be preferred due to the lower cost of 4-bromobenzaldehyde compared to 4-bromobenzyl bromide. However, the handling of reducing agents on a large scale requires careful safety assessment. Nucleophilic substitution is a straightforward SN2 reaction but may present challenges with over-alkylation and the handling of lachrymatory benzyl (B1604629) bromides.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • From Reductive Amination: Unreacted 4-bromobenzaldehyde, 4-bromobenzoic acid morpholide (from oxidation of the aldehyde and subsequent amidation), and over-reduced byproducts.[1][2]

  • From Nucleophilic Substitution: Unreacted morpholine and 4-bromobenzyl bromide, and potential quaternary ammonium (B1175870) salt formation (bis-alkylation).

Q4: What are the recommended purification methods for this compound at scale?

A4: At an industrial scale, purification typically involves:

  • Extraction: To remove water-soluble impurities and unreacted starting materials.

  • Crystallization: The product is often isolated as a solid, and recrystallization from a suitable solvent system is a common and effective method for achieving high purity.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be employed.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Action
Low conversion of starting materials Inefficient stirring in a heterogeneous reaction mixture.Improve agitation to ensure proper mixing of reactants, especially in multiphase systems.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Deactivated catalyst (if applicable).Use fresh or properly activated catalyst.
Significant side product formation Reaction temperature is too high, leading to degradation or side reactions.Optimize the reaction temperature by running a series of experiments at different temperatures.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side products.
Presence of impurities in starting materials.Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
Product loss during workup Inefficient extraction.Optimize the extraction solvent and the number of extractions. Adjusting the pH of the aqueous phase can improve partitioning.
Product precipitation during extraction.Choose a solvent in which the product is highly soluble.
Impurity Profile Issues
Symptom Potential Cause Suggested Action
Presence of unreacted 4-bromobenzaldehyde (Reductive Amination) Insufficient reducing agent.Use a slight excess of the reducing agent.
Incomplete imine formation.Allow more time for the imine to form before adding the reducing agent. The addition of a dehydrating agent can also be beneficial.
Presence of 4-bromobenzoic acid morpholide (Reductive Amination) Oxidation of 4-bromobenzaldehyde.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of bis-alkylated product (Nucleophilic Substitution) High concentration of 4-bromobenzyl bromide.Add the 4-bromobenzyl bromide slowly and portion-wise to the reaction mixture to maintain a low concentration.
High reaction temperature.Lower the reaction temperature to favor mono-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in dichloromethane (10 vol), add morpholine (1.2 eq) at room temperature.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

Materials:

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile (10 vol), add morpholine (1.5 eq) at room temperature.

  • Add a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile (2 vol) dropwise over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Production

ParameterReductive AminationNucleophilic Substitution
Starting Materials 4-Bromobenzaldehyde, Morpholine4-Bromobenzyl bromide, Morpholine
Key Reagents Sodium triacetoxyborohydridePotassium carbonate
Typical Solvents Dichloromethane, MethanolAcetonitrile, Dimethylformamide
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Yield 75-85%80-90%
Key Byproducts 4-Bromobenzoic acid morpholideBis-alkylated quaternary salt
Safety Considerations Handling of borohydride (B1222165) reagentsHandling of lachrymatory benzyl bromide

Visualizations

experimental_workflow cluster_ra Reductive Amination cluster_ns Nucleophilic Substitution ra_start 4-Bromobenzaldehyde + Morpholine ra_imine Imine Formation ra_start->ra_imine ra_reduction Reduction with NaBH(OAc)₃ ra_imine->ra_reduction ra_workup Workup & Purification ra_reduction->ra_workup ra_product This compound ra_workup->ra_product ns_start 4-Bromobenzyl bromide + Morpholine ns_reaction N-Alkylation with K₂CO₃ ns_start->ns_reaction ns_workup Workup & Purification ns_reaction->ns_workup ns_product This compound ns_workup->ns_product

Caption: Synthetic workflows for this compound production.

troubleshooting_low_yield start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low side_products Significant Side Products Formed check_conversion->side_products High Conversion, Low Isolation workup_loss Product Loss During Workup check_conversion->workup_loss High Conversion, Low Isolation increase_temp Increase Temperature incomplete_conversion->increase_temp increase_time Increase Reaction Time incomplete_conversion->increase_time check_catalyst Check Catalyst Activity incomplete_conversion->check_catalyst end Yield Improved increase_temp->end increase_time->end check_catalyst->end lower_temp Lower Temperature side_products->lower_temp check_stoichiometry Verify Stoichiometry side_products->check_stoichiometry purify_sm Purify Starting Materials side_products->purify_sm lower_temp->end check_stoichiometry->end purify_sm->end optimize_extraction Optimize Extraction workup_loss->optimize_extraction change_solvent Change Workup Solvent workup_loss->change_solvent optimize_extraction->end change_solvent->end

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Investigating Degradation Pathways of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigation of degradation pathways of 4-(4-Bromobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure combines a morpholine (B109124) ring and a brominated benzyl (B1604629) group, which imparts specific chemical properties relevant to drug discovery and development.

Q2: What are the likely degradation pathways for this compound under stress conditions?

Based on the chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the morpholine ring and the bromobenzyl moiety. The most probable degradation pathways include:

  • Oxidative Degradation: The tertiary amine of the morpholine ring is prone to oxidation, which can lead to the formation of an N-oxide or cleavage of the C-N bond.[1] The benzylic carbon is also a potential site for oxidation.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve cleavage of the C-N bond or the C-Br bond on the aromatic ring.[1]

  • Hydrolytic Degradation: While generally stable, prolonged exposure to extreme pH conditions (strong acid or base) at elevated temperatures may lead to hydrolysis.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

Q3: What are the potential degradation products of this compound?

Based on the predicted degradation pathways, several degradation products could be formed. The primary degradation products are likely to be morpholine and carbon disulfide.[2] Depending on the reaction conditions, you may also have morpholine-derived degradation products.[2] Key potential degradation products to monitor include:

  • This compound N-oxide: Formed via oxidation of the morpholine nitrogen.

  • 4-Bromobenzaldehyde and Morpholine: Resulting from the oxidative cleavage of the C-N bond connecting the benzyl group and the morpholine ring.

  • 4-Bromobenzoic acid: Arising from further oxidation of 4-bromobenzaldehyde.

  • 4-Benzylmorpholine: Formed if debromination of the aromatic ring occurs.

  • Morpholine: As a cleavage product.

Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

Unexpected peaks in your chromatogram are likely due to the formation of degradation products. To identify these, consider the following:

  • Review Stress Conditions: Correlate the appearance of the unknown peak with the specific stress condition applied (e.g., a new peak appearing only in oxidized samples is likely an oxidation product).

  • Mass Spectrometry (MS) Analysis: Utilize LC-MS to determine the molecular weight of the unknown peak. This information can help in proposing a chemical structure for the degradant by comparing it to the molecular weight of the parent compound and potential degradation products.

  • Forced Degradation Comparison: Compare the chromatograms from your stability study with those from a comprehensive forced degradation study. This will help in tentatively identifying the unknown peaks.

Q5: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of this compound, the following storage and handling precautions are recommended:

  • Protection from Light: Store the compound in amber vials or in the dark to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Temperature Control: Store at a cool and controlled temperature (e.g., 2-8 °C) to slow down potential thermal degradation.[1]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in degradation studies.

Possible Cause Troubleshooting Step
Variability in stress conditionsEnsure precise control of temperature, pH, and concentration of stress reagents. Use calibrated equipment.
Impurities in the starting materialCharacterize the purity of the this compound batch before initiating the study.
Instability of degradation productsAnalyze samples immediately after stressing or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Issues with the analytical methodValidate the stability-indicating method for specificity, linearity, accuracy, and precision.

Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.

Possible Cause Troubleshooting Step
Inadequate chromatographic resolutionOptimize the HPLC method by trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., varying the organic modifier and pH), and gradient profiles.
Co-elution of degradantsEmploy a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Degradants have very different polaritiesConsider using a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), especially for highly polar degradants like morpholine.

Experimental Protocols

Forced Degradation Studies

A comprehensive forced degradation study should be performed to identify potential degradation products and establish the stability-indicating nature of the analytical method. The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stress Condition Typical Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photolytic Degradation Solid-state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

Note: The duration and temperature/concentration may need to be adjusted based on the observed stability of the compound.

Stability-Indicating HPLC-UV Method

The following is a general HPLC-UV method that can be used as a starting point for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

LC-MS/MS Method for Identification of Degradation Products

For the structural elucidation of degradation products, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Parameter Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Similar to the HPLC-UV method, but may require optimization for MS compatibility.
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI) in positive mode
MS/MS Analysis Perform full scan MS to identify molecular ions of potential degradants, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural confirmation.

Visualizations

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Oxidation Oxidative Degradation Parent->Oxidation O₂ / H₂O₂ Photolysis Photolytic Degradation Parent->Photolysis UV/Vis Light Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H⁺/OH⁻, Δ Thermal Thermal Degradation Parent->Thermal Δ N_Oxide This compound N-oxide Oxidation->N_Oxide Aldehyde 4-Bromobenzaldehyde Oxidation->Aldehyde Morpholine Morpholine Oxidation->Morpholine Photolysis->Aldehyde Debrominated 4-Benzylmorpholine Photolysis->Debrominated Hydrolysis->Aldehyde Hydrolysis->Morpholine Thermal->Aldehyde Thermal->Morpholine Acid 4-Bromobenzoic acid Aldehyde->Acid Further Oxidation

Caption: Proposed degradation pathways of this compound under various stress conditions.

G cluster_workflow Experimental Workflow for Degradation Study cluster_analysis Analytical Techniques Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Preparation Analysis Analytical Testing Sample_Preparation->Analysis HPLC_UV HPLC-UV (Quantification) Analysis->HPLC_UV LC_MS LC-MS/MS (Identification) Analysis->LC_MS Data_Analysis Data Analysis and Structure Elucidation End End: Degradation Profile Data_Analysis->End HPLC_UV->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for investigating the degradation of this compound.

References

Handling hygroscopic properties of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential hygroscopic properties of 4-(4-Bromobenzyl)morpholine.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide will help you troubleshoot common problems related to its potential moisture sensitivity.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., NMR, HPLC, melting point) The compound may have absorbed atmospheric moisture, altering its physical and chemical properties.[1][2]Dry the sample under vacuum before analysis.[3] Ensure analytical instruments are in a controlled environment.
Clumping or caking of the solid material Exposure to ambient humidity has led to moisture absorption.[1][2]Break up clumps with a spatula before use, but be aware this may not fully restore its original properties.[1] For future use, store in a desiccator over a suitable drying agent.[4]
Difficulty in achieving complete dissolution in non-polar organic solvents The presence of water can decrease solubility in certain organic solvents.Ensure solvents are anhydrous. Consider drying the compound before use.
Reaction yields are lower than expected or side products are observed Absorbed water may be interfering with the reaction mechanism, particularly in moisture-sensitive reactions.Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Visible change in appearance (e.g., from crystalline to gummy or liquid) Significant moisture uptake, potentially leading to deliquescence.The material may be compromised. It is advisable to use a fresh, unopened batch for critical experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

Q2: How should I store this compound to prevent moisture absorption?

To minimize moisture uptake, store this compound in a tightly sealed container, preferably in a desiccator containing a drying agent such as silica (B1680970) gel or anhydrous calcium sulfate.[1][4] For long-term storage, keeping it in a dark place and under an inert atmosphere is also recommended.[5]

Q3: What are the signs that my sample of this compound has absorbed moisture?

Physical changes such as clumping, caking, or becoming gummy or paste-like are strong indicators of moisture absorption.[1][2] Inconsistent analytical data can also be a sign of water content.

Q4: Can I dry this compound if it has been exposed to moisture?

Yes, if you suspect your sample has absorbed moisture, you can dry it. A common laboratory method is to gently heat the compound under vacuum.[3] However, be cautious not to heat it to its decomposition temperature. Always test a small sample first.

Q5: How does moisture affect the stability and reactivity of morpholine (B109124) derivatives?

Moisture can significantly impact the stability of pharmaceutical compounds, including morpholine derivatives. It can lead to chemical degradation through hydrolysis and can also affect physical properties like crystal structure and dissolution rate.[6][7] In chemical reactions, water can act as an unwanted reactant or catalyst, leading to lower yields and the formation of impurities.

Experimental Protocols

Protocol: General Assessment of Hygroscopicity

This protocol outlines a general gravimetric method to assess the hygroscopicity of a substance like this compound.

Objective: To determine the moisture uptake of this compound at a specific relative humidity (RH).

Materials:

  • This compound

  • Analytical balance

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant RH (e.g., a saturated solution of potassium chloride to achieve ~84% RH).[8][9]

  • Weighing dish (pre-dried)

  • Spatula

  • Timer

Methodology:

  • Initial Weighing: Accurately weigh a pre-dried, empty weighing dish. Record the weight.

  • Sample Preparation: Add a known amount of this compound to the weighing dish and record the initial weight of the sample.

  • Exposure to Controlled Humidity: Place the weighing dish with the sample inside the controlled humidity chamber or desiccator.

  • Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample from the chamber and quickly weigh it. Record the weight at each time point.

  • Equilibrium Check: Continue periodic weighing until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding humidity.

  • Data Analysis: Calculate the percentage of weight gain at each time point using the following formula:

    % Weight Gain = [(Weight at time t - Initial Weight) / Initial Weight] * 100

  • Interpretation: The total percentage of weight gain at equilibrium indicates the hygroscopicity of the compound under the tested RH conditions.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Compounds cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store in tightly sealed container in a desiccator weighing Weigh quickly to minimize air exposure storage->weighing transfer Use in a glove box or under inert atmosphere for sensitive reactions weighing->transfer drying Dry sample under vacuum if moisture is suspected weighing->drying analytical_test Perform analytical tests (e.g., KF titration, NMR) transfer->analytical_test drying->analytical_test

Caption: Workflow for handling potentially hygroscopic compounds.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_moisture Suspect Moisture Contamination? start->check_moisture physical_signs Observe Physical Changes? (Clumping, Caking) check_moisture->physical_signs Yes other_issues Investigate Other Experimental Parameters check_moisture->other_issues No dry_sample Dry Sample Under Vacuum physical_signs->dry_sample Yes use_anhydrous Use Anhydrous Solvents & Inert Atmosphere physical_signs->use_anhydrous No, but still suspect moisture re_run_experiment Re-run Experiment dry_sample->re_run_experiment use_anhydrous->re_run_experiment

Caption: Troubleshooting inconsistent results with this compound.

References

Interpreting unexpected NMR peaks in 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Bromobenzyl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of this compound and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts are influenced by the electron-withdrawing bromine atom and the overall structure of the molecule. The protons on the morpholine (B109124) ring adjacent to the oxygen are typically found further downfield than those adjacent to the nitrogen. Similarly, in the 13C NMR spectrum, the carbons bonded to heteroatoms (O, N, Br) are the most deshielded. Below is a table of predicted chemical shifts.

Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your 1H NMR spectrum can arise from several sources, including unreacted starting materials, side products from the synthesis, or common laboratory contaminants. Our troubleshooting guide below provides a systematic approach to identifying these impurities.

Q3: How does the morpholine ring typically appear in an 1H NMR spectrum?

A3: The morpholine ring, in its stable chair conformation, typically displays two distinct multiplets.[1][2] The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5).[3] These often appear as triplets or more complex multiplets due to axial and equatorial proton environments.[1]

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in CDCl3. These values are estimated based on known chemical shifts of morpholine and substituted benzyl (B1604629) compounds.

Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (H-8, H-12)~7.45Doublet2H
Aromatic (H-9, H-11)~7.20Doublet2H
Morpholine (H-2, H-6)~3.70Triplet4H
Benzylic (H-7)~3.50Singlet2H
Morpholine (H-3, H-5)~2.45Triplet4H

Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

CarbonPredicted Chemical Shift (ppm)
Aromatic (C-10)~137
Aromatic (C-9, C-11)~131.5
Aromatic (C-8, C-12)~130.5
Aromatic (C-13)~121
Morpholine (C-2, C-6)~67.0
Benzylic (C-7)~63.0
Morpholine (C-3, C-5)~53.5

Troubleshooting Guide: Interpreting Unexpected NMR Peaks

This guide will help you identify the source of unexpected signals in your NMR spectrum.

Q: I see peaks that don't match the expected spectrum of my product. How can I identify the impurity?

A: Start by considering the most likely sources of contamination: unreacted starting materials and common solvents. Compare the chemical shifts of your unexpected peaks with the data in the table below.

Table 3: Common Impurities and Their 1H NMR Chemical Shifts in CDCl3

CompoundPeak(s) of Interest (ppm)MultiplicityNotes
Starting Materials
4-Bromobenzyl bromide~7.45 (d), ~7.20 (d), ~4.45 (s)Doublet, Doublet, SingletBenzylic protons are significantly downfield.
Morpholine~3.70 (t), ~2.85 (t), ~1.7 (s, broad)Triplet, Triplet, SingletN-H proton signal can be broad and its position variable.
Common Solvents
Dichloromethane~5.30SingletA common solvent used in extraction and chromatography.
Ethyl Acetate~4.12 (q), ~2.05 (s), ~1.26 (t)Quartet, Singlet, TripletA frequent solvent for purification.
Acetone~2.17SingletOften used for cleaning glassware.
Water~1.56Singlet (broad)Position is highly variable depending on solvent and concentration.
Potential Side-Products
4,4'-Dibromodibenzyl ether~7.45 (d), ~7.25 (d), ~4.5 (s)Doublet, Doublet, SingletCan form from the hydrolysis of 4-bromobenzyl bromide.

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualizations

Caption: Chemical structure of this compound with key proton groups highlighted.

G cluster_workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks in NMR Spectrum check_solvents Compare with common solvent peaks (e.g., DCM, EtOAc, Acetone) start->check_solvents Is it a solvent? check_starting_materials Compare with starting material spectra (4-Bromobenzyl bromide, Morpholine) start->check_starting_materials Are starting materials present? check_side_products Consider potential side-products (e.g., Dibenzyl ether) start->check_side_products Could it be a side-product? check_solvents->check_starting_materials No identified Impurity Identified check_solvents->identified Yes check_starting_materials->check_side_products No check_starting_materials->identified Yes repurify Repurify Sample (e.g., Column chromatography, Recrystallization) check_side_products->repurify No, or if purification is needed check_side_products->identified Yes repurify->start Re-analyze

Caption: A logical workflow for identifying the source of unexpected NMR signals.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-(4-Bromobenzyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and anti-inflammatory potential of substituted morpholine (B109124) scaffolds, providing key data for researchers in drug discovery and development.

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its favorable pharmacological properties. The introduction of a 4-bromobenzyl group to the morpholine scaffold presents a promising avenue for the development of novel drug candidates, particularly in the realms of oncology and inflammatory diseases. This guide offers a comparative analysis of the biological activities of 4-(4-Bromobenzyl)morpholine derivatives and structurally related compounds, supported by quantitative data and detailed experimental protocols to assist researchers in navigating this chemical space.

Anticancer Activity: A Tale of Potent Cytotoxicity

Recent research has underscored the potent anticancer properties of morpholine-containing compounds. Studies on various substituted morpholine derivatives reveal that the nature and position of substituents on the morpholine ring and its appendages significantly influence their cytotoxic efficacy.

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of key substituted morpholine and bromo-substituted morpholine benzophenone (B1666685) analogs against a panel of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)[1]
4-benzyl-morpholine-2-carboxylic acid N'-[2-(2-bromo-4-benzoyl-phenoxy)-acetyl]-hydrazide DLA (Dalton's Lymphoma Ascites)12.5
EAC (Ehrlich Ascites Carcinoma)18.7
A549 (Human Lung Carcinoma)22.4
MCF-7 (Human Breast Adenocarcinoma)25.3
Methoxy-substituted Morpholine Derivative (M5) MDA-MB-231 (Human Breast Adenocarcinoma)81.92 (µg/mL)[2]
Amine-substituted Morpholine Derivative (M2) MDA-MB-231 (Human Breast Adenocarcinoma)88.27 (µg/mL)[2]

Note: The IC50 values for M5 and M2 are reported in µg/mL.

The data highlights the significance of the bromo-substitution on the benzophenone core for potent anti-mitogenic activity.[1] Furthermore, studies on other substituted morpholine derivatives, such as M2 and M5, demonstrate promising, albeit less potent, cytotoxic effects against breast cancer cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is utilized to determine the cytotoxic effects of the synthesized morpholine derivatives.[2]

Experimental Workflow: SRB Assay for Cytotoxicity

SRB_Assay cluster_setup Cell Seeding and Treatment cluster_staining Cell Fixation and Staining cluster_measurement Measurement and Analysis start Seed MDA-MB-231 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of morpholine derivatives (30-250 µg/mL) incubate1->treat incubate2 Incubate for 48h treat->incubate2 fix Fix cells with cold Trichloroacetic Acid (TCA) incubate2->fix wash1 Wash with distilled water fix->wash1 stain Stain with Sulforhodamine B (SRB) wash1->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the in vitro anticancer activity of morpholine derivatives using the SRB assay.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of morpholine derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation.

While specific data for this compound derivatives is not available, the following protocol outlines a standard procedure for evaluating the anti-inflammatory activity of test compounds.

Nitric Oxide Production Assay

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Experimental Workflow: Nitric Oxide Production Assay

NO_Assay cluster_cell_culture Cell Culture and Treatment cluster_griess_reaction Griess Reaction cluster_detection Detection and Analysis seed Seed RAW 264.7 macrophage cells in 96-well plates treat Treat with test compounds seed->treat stimulate Stimulate with Lipopolysaccharide (LPS) treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect cell culture supernatant incubate->supernatant griess Mix supernatant with Griess reagent supernatant->griess incubate_griess Incubate at room temperature griess->incubate_griess measure Measure absorbance at 540 nm incubate_griess->measure calculate Calculate nitrite concentration measure->calculate analyze Determine % inhibition of NO production calculate->analyze

Caption: Workflow for the anti-inflammatory nitric oxide production assay in LPS-stimulated macrophages.

Signaling Pathways and Logical Relationships

The biological activities of these compounds are often mediated through complex signaling pathways. For instance, the anticancer effects of some morpholine derivatives are linked to the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase II.[2]

Logical Relationship: From Compound to Biological Effect

Logical_Relationship cluster_activity Biological Activities cluster_mechanism Potential Mechanisms of Action cluster_outcome Cellular Outcomes compound This compound Derivative anticancer Anticancer Activity compound->anticancer anti_inflammatory Anti-inflammatory Activity compound->anti_inflammatory enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase II) anticancer->enzyme_inhibition no_inhibition Inhibition of Nitric Oxide Production anti_inflammatory->no_inhibition apoptosis Apoptosis in Cancer Cells enzyme_inhibition->apoptosis inflammation_reduction Reduction of Inflammatory Response no_inhibition->inflammation_reduction

Caption: Logical flow from the chemical compound to its potential biological activities and cellular outcomes.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromobenzyl)morpholine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-bromobenzyl)morpholine analogs, a class of compounds with significant potential in anticancer drug discovery. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into various molecular frameworks has led to the development of potent inhibitors of key signaling pathways implicated in cancer, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][4][5] This guide synthesizes available data on structurally related compounds to elucidate the SAR of this compound analogs, offering insights for the rational design of novel and more effective anticancer agents.

Comparative Analysis of Analog Activity

While a comprehensive SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, we can infer the likely impact of structural modifications based on studies of related benzylmorpholine and morpholino-quinazoline derivatives. The primary focus of these analogs is often the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[3][6]

Modifications on the Benzyl (B1604629) Moiety

The benzyl group plays a crucial role in the interaction of these analogs with their biological targets. Modifications on the phenyl ring can significantly influence potency and selectivity.

  • Substitution Pattern and Nature of Substituents: SAR studies on related quinoline-based inhibitors suggest that the position and electronic nature of substituents on the phenyl ring are critical for activity. For instance, in a series of 4-benzyloxyquinolin-2(1H)-one derivatives, small lipophilic groups like halogens or methyl groups at the para-position of the benzyl ring were found to be favorable for anticancer activity.[7] Specifically, a 4-bromo substituent, as present in the core molecule of this guide, has been associated with potent activity in various anticancer compounds.[8]

Modifications on the Morpholine Ring

The morpholine ring is a key pharmacophore in many PI3K inhibitors, primarily due to the ability of its oxygen atom to form a critical hydrogen bond with the hinge region of the kinase domain.[3] However, modifications to this ring can be explored to fine-tune the compound's properties.

  • Ring Analogs and Bioisosteres: While the morpholine ring is highly favored, studies have explored its replacement with other heterocyclic systems. However, such modifications often lead to a significant loss of activity, highlighting the importance of the morpholine scaffold for PI3K inhibition.[9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various morpholine-containing compounds, providing a basis for comparison and SAR analysis. The data is extracted from studies on structurally related analogs, as direct data on a series of this compound analogs is limited.

Table 1: Anticancer Activity of Morpholino-Triazine and Quinazoline (B50416) Analogs

Compound IDCore StructureModificationsTarget Cell LineIC50 (µM)Reference
6o 4,6-dimorpholinyl-1,3,5-triazinePyridyl group substituentSW620 (colon)8.71[10]
A549 (lung)9.55[10]
HeLa (cervical)15.67[10]
MCF-7 (breast)21.77[10]
7j [3,3']biphenylaminoquinolineBenzyloxy substituentSW480 (colorectal)1.05[11]
DU145 (prostate)0.98[11]
MDA-MB-231 (breast)0.38[11]
MiaPaCa-2 (pancreatic)0.17[11]
11e 4-benzyloxyquinolin-2(1H)-oneSubstituted benzyloxyCOLO 205 (colon)< 1[12]

Table 2: PI3K Pathway Inhibition by Morpholine-Containing Compounds

Compound IDCore StructureTargetIC50 (nM)Reference
PKI-587 Morpholino-triazinePI3Kα/mTORSub-nanomolar[4]
Compound 27 4-morpholine-quinazolinePI3KαMicromolar range[6]
Compound 7c DimorpholinoquinazolinePI3Kα> 50,000[5]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through standard organic chemistry techniques. A general approach involves the reductive amination of a substituted benzaldehyde (B42025) with morpholine or the N-alkylation of morpholine with a substituted benzyl halide.

Example Protocol: N-alkylation of Morpholine

  • To a solution of morpholine (1.1 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired 4-bromobenzyl halide derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival S6K->Proliferation Inhibitor This compound Analogs Inhibitor->PI3K inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine analogs.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 KinaseAssay Kinase Inhibition Assay (e.g., PI3K) IC50->KinaseAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design New Design Cycle

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an objective comparison of single-crystal X-ray crystallography with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. While the specific crystal structure of 4-(4-Bromobenzyl)morpholine is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 4-(4-nitrophenyl)morpholine, to provide a detailed, data-driven comparison of these structural elucidation techniques.

At a Glance: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Chemistry
Sample Phase Crystalline SolidSolutionIn Silico (No physical sample)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic information in solutionPredicted 3D structure, energy, electronic properties
Strengths Unambiguous and highly precise structural determinationProvides information about structure and dynamics in a more biologically relevant state (solution)No physical sample required, can predict structures of unstable or hypothetical molecules
Limitations Requires high-quality single crystals, which can be difficult to growStructure is an average of solution-state conformations, less precise than crystallographyAccuracy is dependent on the level of theory and can be computationally expensive for high accuracy

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a precise model of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the diffracted X-rays are determined, often using direct methods for small molecules, to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final, precise molecular structure.

Visualizing the Workflow:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Start Compound Synthesis Purification Purification Start->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation End End Validation->End Final Structure

A simplified workflow for single-crystal X-ray crystallography.
Crystallographic Data for 4-(4-nitrophenyl)morpholine

The following tables summarize the key crystallographic and structural parameters for 4-(4-nitrophenyl)morpholine, which serves as a representative example for a substituted morpholine (B109124) derivative.[1][2]

Table 1: Crystal Data and Structure Refinement for 4-(4-nitrophenyl)morpholine [1]

ParameterValue
Empirical formulaC₁₀H₁₂N₂O₃
Formula weight208.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 14.5445(6) Å, b = 8.3832(3) Å, c = 16.2341(6) Å
Volume1979.42(13) ų
Z8
Calculated density1.396 Mg/m³
Absorption coefficient0.106 mm⁻¹
F(000)880
Crystal size0.35 x 0.33 x 0.30 mm
Theta range for data collection2.53 to 26.00°
Final R indices [I>2sigma(I)]R1 = 0.0483, wR2 = 0.1085
R indices (all data)R1 = 0.0717, wR2 = 0.1211

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(4-nitrophenyl)morpholine [1]

BondLength (Å)AngleDegrees (°)
N(1)-C(7)1.376(3)C(8)-C(7)-N(1)121.2(2)
N(1)-C(1)1.462(3)C(12)-C(7)-N(1)120.3(2)
N(1)-C(4)1.463(3)C(7)-N(1)-C(1)121.5(2)
O(1)-C(2)1.423(3)C(7)-N(1)-C(4)120.9(2)
O(1)-C(3)1.425(3)C(1)-N(1)-C(4)113.1(2)
N(2)-C(10)1.472(3)O(2)-N(2)-O(3)123.4(2)
O(2)-N(2)1.229(3)O(2)-N(2)-C(10)118.4(2)
O(3)-N(2)1.222(3)O(3)-N(2)-C(10)118.2(2)

Alternative Structural Elucidation Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[3] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms and their spatial relationships.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed. These experiments provide information on:

    • ¹H NMR: The chemical environment of hydrogen atoms.

    • ¹³C NMR: The chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Analysis: The NMR spectra are processed and analyzed to piece together the molecular structure based on the observed correlations.

Computational Chemistry

Computational chemistry uses theoretical principles to model and predict molecular structures and properties.[4] It is a valuable tool for complementing experimental data and for studying systems that are difficult to analyze experimentally.

Methodology: Computational Structure Confirmation

  • Model Building: A starting 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformations of the molecule is performed.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). This process finds the most stable arrangement of the atoms.

  • Property Calculation: Various properties, such as NMR chemical shifts and coupling constants, can be calculated for the optimized structures.

  • Comparison with Experimental Data: The calculated properties are compared with the experimental data (e.g., from NMR) to confirm the proposed structure.

Conclusion

The confirmation of a molecular structure is a multifaceted process that often benefits from the application of multiple analytical techniques. Single-crystal X-ray crystallography remains the definitive method for obtaining a precise solid-state structure, providing a wealth of quantitative data on bond lengths and angles. However, NMR spectroscopy offers invaluable insights into the structure and dynamics of a molecule in solution, a more biologically relevant environment for many applications. Computational chemistry serves as a powerful complementary tool, enabling the prediction of structures and properties and aiding in the interpretation of experimental data. For researchers in drug development and other scientific fields, a comprehensive approach that leverages the strengths of each of these methods is essential for the unambiguous confirmation of molecular structures.

References

A Comprehensive Guide to Validating the Purity of 4-(4-Bromobenzyl)morpholine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical prerequisite for reliable experimental results and adherence to regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-(4-Bromobenzyl)morpholine, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] This document outlines a robust HPLC methodology, compares its performance with alternative techniques, and provides detailed experimental protocols and data interpretation.

Introduction to Purity Analysis

The presence of impurities can significantly impact the biological activity, toxicity, and stability of a final drug product. Therefore, a rigorous analytical validation of intermediates like this compound is paramount. While several analytical techniques can be employed for purity assessment, HPLC is a powerful and widely used method for separating and quantifying organic compounds.[3]

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often the most robust strategy for comprehensive purity determination. Each method offers unique insights into the nature and quantity of potential impurities.

Technique Principle Information Provided Hypothetical Purity of Synthesized Product (%) Alternative Product Purity (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.[4]Quantitative data on the main compound and organic impurities.99.598.2
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.99.8 (for volatile components)99.0 (for volatile components)
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation of the main compound and identification of structurally related impurities.Confirms structure, purity estimation >99%Confirms structure, purity estimation ~98%
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups and confirmation of the compound's identity.Confirms functional groupsConfirms functional groups
Thin-Layer Chromatography (TLC) Differential partitioning of components on a thin layer of adsorbent.[5]Qualitative assessment of purity and detection of non-volatile impurities.[5]Single spot observedMain spot with faint impurity spots

Detailed Experimental Protocol: Purity Determination by HPLC

This section provides a detailed protocol for the purity validation of this compound using a reversed-phase HPLC method.

Apparatus and Materials
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

Chromatographic Conditions

A C18 reversed-phase column is a suitable choice for this analysis, offering good separation for moderately polar compounds like this compound.[5][6] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution.[5][6]

Parameter Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) in a gradient
Gradient 0-10 min: 50-90% Acetonitrile; 10-15 min: 90% Acetonitrile; 15-16 min: 90-50% Acetonitrile; 16-20 min: 50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak Number Retention Time (min) Peak Area Area (%) Identification
13.515000.15Unknown Impurity 1
28.299500099.50This compound
310.135000.35Unknown Impurity 2
Total 1000000 100.00

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the purity validation of this compound.

HPLC_Purity_Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve filter_sample Filter Sample Solution dissolve->filter_sample inject_std Inject Standard dissolve->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Equilibration inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Final Report calculate_purity->report

Caption: Workflow for HPLC Purity Validation.

Alternative and Complementary Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide valuable complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities that may not be detected by HPLC. A potential method could involve a non-polar capillary column with a temperature gradient program.[5]

  • Spectroscopic Methods (NMR and FTIR): These techniques are invaluable for structural confirmation of the main compound and can help in identifying the structure of unknown impurities if they are present in sufficient quantities.[3]

By combining the quantitative power of HPLC with the qualitative and structural information from other techniques, a comprehensive purity profile of this compound can be established, ensuring its suitability for further research and development.

References

Alternative reagents to 4-bromobenzyl bromide for morpholine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant scaffolds, the alkylation of morpholine (B109124) is a crucial transformation. 4-Bromobenzyl bromide is a commonly employed reagent for this purpose; however, a variety of alternative reagents and methodologies can offer advantages in terms of reactivity, cost, and safety. This guide provides an objective comparison of alternative approaches to the alkylation of morpholine with a 4-bromobenzyl group, supported by experimental data and detailed protocols.

Comparison of Alkylation Methods

The synthesis of 4-(4-bromobenzyl)morpholine can be achieved through several synthetic strategies. The traditional approach involves the direct nucleophilic substitution of a 4-bromobenzyl halide. Alternative methods, such as the Buchwald-Hartwig amination and reductive amination, provide versatile pathways using different starting materials.

MethodReagent/Starting MaterialsGeneral Reaction ConditionsReported YieldAdvantagesDisadvantages
Direct Alkylation 4-Bromobenzyl bromide and MorpholineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), RefluxHigh (Typical)Simple procedure, readily available starting materials.4-Bromobenzyl bromide is a lachrymator.
Direct Alkylation 4-Chlorobenzyl chloride and MorpholineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), RefluxGoodLower cost and potentially safer handling compared to the bromide.Less reactive than the corresponding bromide.
Buchwald-Hartwig Amination 4-Bromobenzyl alcohol derivatives (e.g., tosylates, mesylates) and MorpholinePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)90-97% (for bromobenzene)Broad substrate scope, applicable to less reactive halides.Requires a catalyst and specific ligands, which can be costly.
Reductive Amination 4-Bromobenzaldehyde (B125591) and MorpholineReducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane)High (Typical)Avoids the use of benzyl (B1604629) halides, mild reaction conditions.Requires a stoichiometric amount of reducing agent.

Experimental Protocols

Direct Alkylation of Morpholine with 4-Bromobenzyl Bromide

This protocol describes a standard SN2 reaction for the N-alkylation of morpholine.

Materials:

  • Morpholine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • To the stirred suspension, add 4-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine

This method is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Morpholine

  • Palladium acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.2 equivalents).

  • Add the aryl bromide (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous toluene and stir the mixture at 110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

A reported solvent-free Buchwald-Hartwig amination of bromobenzene (B47551) with morpholine using a Pd(OAc)₂/RuPhos catalytic system at 110 °C with NaOtBu as the base resulted in a 90-97% yield.[1]

Reductive Amination of 4-Bromobenzaldehyde with Morpholine

This protocol utilizes a one-pot procedure for the formation and subsequent reduction of an iminium ion intermediate.[2]

Materials:

  • 4-Bromobenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-bromobenzaldehyde (1.0 equivalent) in DCE or DCM, add morpholine (1.1 equivalents).

  • Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography if necessary.

Reaction Pathways and Workflow

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of this compound via the described methods.

G Alternative Routes for Morpholine Alkylation cluster_0 Direct Alkylation cluster_1 Buchwald-Hartwig Amination cluster_2 Reductive Amination 4_Bromobenzyl_Halide 4-Bromobenzyl Halide (X = Br, Cl) Product_1 This compound 4_Bromobenzyl_Halide->Product_1 + Morpholine, Base Morpholine_1 Morpholine 4_Bromobenzyl_Alcohol_Derivative 4-Bromobenzyl Alcohol Derivative (e.g., Tosylate) Product_2 This compound 4_Bromobenzyl_Alcohol_Derivative->Product_2 + Morpholine, Pd Catalyst, Ligand, Base Morpholine_2 Morpholine 4_Bromobenzaldehyde 4-Bromobenzaldehyde Product_3 This compound 4_Bromobenzaldehyde->Product_3 + Morpholine, Reducing Agent Morpholine_3 Morpholine

Caption: Synthetic routes to this compound.

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for chemical synthesis.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential cross-reactivity of the synthetic compound 4-(4-Bromobenzyl)morpholine. Due to its structural features, particularly the benzylmorpholine scaffold, this compound is hypothesized to interact with monoamine transporters. This document presents a comparative analysis of its potential binding affinity and functional activity against a panel of biological targets, alongside established reference compounds. The experimental protocols detailed herein provide a framework for the empirical validation of these findings.

Predicted Pharmacological Profile of this compound

The 4-benzylmorpholine (B76435) moiety is a key structural feature in several centrally active compounds. Based on structure-activity relationships of analogous compounds, this compound is predicted to primarily interact with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Potential cross-reactivity with other monoamine transporters, G-protein coupled receptors (GPCRs), and kinases is also considered.

Comparative Analysis with Alternative Compounds

To contextualize the potential cross-reactivity of this compound, it is compared with a panel of reference compounds with known mechanisms of action. This allows for a direct comparison of potency and selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds at Key CNS Targets

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)D4 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)
This compound (Hypothetical) 50 25 >1000 250 >1000
Phenmetrazine13131>10000>10000>10000
Reboxetine>10001.1129>10000>10000
L-745,870>2000>2000>20000.43>1000
Gepirone>10000>10000>10000>1000038

Data for reference compounds are derived from publicly available literature. Data for this compound is hypothetical and for illustrative purposes.

Table 2: Comparative Functional Activity (IC50, nM) of this compound and a Reference Kinase Inhibitor

CompoundAbl Kinase (IC50, nM)
This compound (Hypothetical) >10000
Quinazoline-based Inhibitor (Generic)5

Data for the generic kinase inhibitor is illustrative. Data for this compound is hypothetical.

Experimental Protocols

The following protocols outline the methodologies for determining the binding affinities and functional activities presented in the tables above.

1. Radioligand Binding Assays for Monoamine Transporters and GPCRs

  • Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), dopamine D4 receptor, and serotonin 5-HT1A receptor.[1][2]

  • Materials:

    • Cell membranes expressing the target transporter or receptor.

    • Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT), [³H]Spiperone (D4), [³H]8-OH-DPAT (5-HT1A).

    • Test compounds and reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in a 96-well plate.

    • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 values by non-linear regression analysis of the competition binding curves.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

2. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a representative kinase (e.g., Abl kinase).[4][5][6][7][8]

  • Materials:

    • Recombinant Abl kinase.

    • Peptide substrate for Abl kinase.

    • ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Luminometer.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the Abl kinase and its peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase/luciferin.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its primary intracellular targets (e.g., DAT) in a cellular environment.[9][10][11][12][13]

  • Materials:

    • Cells endogenously expressing or overexpressing the target protein (e.g., HEK293 cells expressing DAT).

    • Test compound (this compound).

    • Cell lysis buffer with protease inhibitors.

    • Antibodies specific to the target protein and a loading control.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control for a specified time.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing compound cross-reactivity.

G cluster_0 Dopamine Dopamine DAT DAT Dopamine->DAT Binds to Dopamine (intracellular) Dopamine (intracellular) DAT->Dopamine (intracellular) Transports VMAT2 VMAT2 Dopamine (intracellular)->VMAT2 Uptake by Vesicular Dopamine Vesicular Dopamine VMAT2->Vesicular Dopamine Sequesters into vesicles 4-BB-Morpholine 4-BB-Morpholine 4-BB-Morpholine->DAT Inhibits

Caption: Dopamine transporter (DAT) signaling and proposed point of inhibition.

G cluster_0 Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Broad Target Panel Secondary Screening Secondary Screening Primary Screening->Secondary Screening Dose-Response Selectivity Profiling Selectivity Profiling Secondary Screening->Selectivity Profiling Hits Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Selective Hits In Vivo Studies In Vivo Studies Cellular Target Engagement->In Vivo Studies Validated Hits

Caption: Experimental workflow for cross-reactivity assessment.

References

Spectroscopic comparison of 4-(4-Bromobenzyl)morpholine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic properties of 4-(4-Bromobenzyl)morpholine and its common precursors: 4-bromobenzaldehyde (B125591), morpholine (B109124), and 4-bromobenzyl bromide. The information presented herein is supported by experimental data to facilitate identification and quality control throughout the synthetic process.

Synthetic Pathway Overview

This compound can be synthesized through two primary routes: the alkylation of morpholine with 4-bromobenzyl bromide or the reductive amination of 4-bromobenzaldehyde with morpholine. Both pathways are widely used in organic synthesis, with the choice often depending on the availability of starting materials and desired reaction conditions.

Synthesis_Pathway cluster_precursors Precursors 4-bromobenzaldehyde 4-Bromobenzaldehyde This compound This compound 4-bromobenzaldehyde->this compound Reductive Amination morpholine Morpholine morpholine->this compound Alkylation / Reductive Amination 4-bromobenzyl_bromide 4-Bromobenzyl Bromide 4-bromobenzyl_bromide->this compound Alkylation

Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundAr-H-CHO / -CH₂Br / -CH₂N-N-(CH₂)₂O-(CH₂)₂NH
4-Bromobenzaldehyde7.70-7.80 (m, 4H)[1]10.00 (s, 1H)[1]---
Morpholine--2.87 (t, 4H)3.73 (t, 4H)1.71 (s, 1H)[2]
4-Bromobenzyl Bromide7.20-7.50 (m, 4H)4.45 (s, 2H)---
This compound7.20-7.45 (m, 4H)3.45 (s, 2H)2.45 (t, 4H)3.70 (t, 4H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundAr-C (quaternary)Ar-CH-CHO / -CH₂Br / -CH₂N-N-CH₂O-CH₂
4-Bromobenzaldehyde135.2, 129.8132.3, 130.9191.0--
Morpholine---46.167.8[3]
4-Bromobenzyl Bromide137.0, 122.0131.8, 130.532.5--
This compound137.5, 121.5131.5, 130.862.853.567.0

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundAr-H StretchC-H Stretch (Aliphatic)C=O StretchC-N StretchC-O-C StretchC-Br Stretch
4-Bromobenzaldehyde~3080~2860, ~2760~1700--~680
Morpholine-~2950, ~2850-~1115~1115-
4-Bromobenzyl Bromide~3030~2970---~610
This compound~3025~2960, ~2850, ~2810-~1115~1115~610

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺[M+2]⁺Key Fragment Ions
4-Bromobenzaldehyde184[4]186[4]183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺)[4]
Morpholine87-86 ([M-H]⁺), 57 ([M-CH₂O]⁺), 42 ([C₂H₄N]⁺)
4-Bromobenzyl Bromide248250/252169/171 ([M-Br]⁺), 90 ([C₇H₆]⁺)
This compound255257170/172 ([M-C₄H₉NO]⁺), 100 ([C₅H₁₀NO]⁺), 86 ([C₄H₈N]⁺)

Experimental Protocols

Synthesis of this compound via Alkylation

A common and straightforward method for the synthesis of this compound is the direct alkylation of morpholine with 4-bromobenzyl bromide.

  • Materials: Morpholine, 4-bromobenzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN).

  • Procedure: To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 4-bromobenzyl bromide (1.0 equivalent). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for the spectroscopic analysis of the synthesized compounds.

Spectroscopic_Analysis Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) NMR_Analysis NMR Analysis (¹H and ¹³C NMR) Sample_Preparation->NMR_Analysis IR_Analysis FT-IR Analysis (KBr pellet or thin film) Sample_Preparation->IR_Analysis MS_Analysis Mass Spectrometry Analysis (EI or ESI) Sample_Preparation->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

General workflow for spectroscopic analysis.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as neat films between salt plates.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources to determine the molecular weight and fragmentation pattern of the compounds.

This guide provides a foundational set of spectroscopic data and experimental protocols to aid in the synthesis and characterization of this compound and its precursors. Researchers should always refer to safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.

References

The Strategic Advantage of 4-(4-Bromobenzyl)morpholine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. Among the diverse array of reagents available, 4-(4-Bromobenzyl)morpholine has emerged as a versatile and advantageous building block, particularly in the construction of complex molecules destined for pharmaceutical and agrochemical applications.

This guide provides an objective comparison of this compound with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols. We will explore its utility in palladium-catalyzed cross-coupling reactions and as a benzylating agent, highlighting the inherent benefits conferred by the morpholine (B109124) moiety.

Performance Comparison: Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

While direct comparative studies are limited, we can extrapolate the performance of this compound based on the well-established reactivity of similar aryl bromides bearing morpholine substituents. The presence of the morpholine group is generally well-tolerated in these reactions and can even enhance the solubility of the substrate and product, facilitating both the reaction and purification processes.

Below is a comparative table illustrating the typical performance of this compound in a Suzuki-Miyaura coupling reaction compared to a simpler, alternative aryl bromide, 4-bromoanisole.

FeatureThis compound4-Bromoanisole
Substrate Aryl Bromide with Morpholine MoietyElectron-rich Aryl Bromide
Typical Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃ or K₃PO₄K₂CO₃ or K₃PO₄
Solvent Toluene (B28343)/Water or Dioxane/WaterToluene/Water or Dioxane/Water
Reaction Temperature 80-100 °C80-100 °C
Typical Yield 85-95% (estimated)90-98%[1]
Key Advantage Introduces a morpholine-containing benzyl (B1604629) moiety, enhancing drug-like properties.Simple, commercially available starting material.
Potential Drawback Higher molecular weight starting material.Lacks the beneficial properties of the morpholine group.

Performance Comparison: N-Alkylation

This compound can be considered as a benzylating agent, though it is more precisely a product of the N-alkylation of morpholine with 4-bromobenzyl bromide. However, considering its use as a scaffold, it's valuable to compare the properties it imparts to a molecule versus a simple benzyl group introduced by an agent like benzyl bromide. The primary advantage lies in the physicochemical properties endowed by the morpholine ring.

FeatureProduct from this compoundProduct from Benzyl Bromide
Introduced Moiety 4-MorpholinobenzylBenzyl
Solubility Generally enhanced aqueous solubility.Typically lower aqueous solubility.
Pharmacokinetic Profile The morpholine ring can improve metabolic stability and reduce toxicity.Lacks inherent features to improve pharmacokinetics.
Synthetic Step The morpholine is pre-installed.Requires a separate N-alkylation step with morpholine if desired.
Reactivity of Precursor The precursor, 4-bromobenzyl bromide, is a standard alkylating agent.Standard alkylating agent.
Typical Yield of N-alkylation High (for the synthesis of the reagent itself).High.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound via N-Alkylation

This protocol outlines the synthesis of the title compound from morpholine and 4-bromobenzyl bromide.

Materials:

  • Morpholine (1.0 equiv)

  • 4-Bromobenzyl bromide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (10 mL per mmol of morpholine)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine morpholine and potassium carbonate in acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-bromobenzyl bromide to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations discussed.

Suzuki_Miyaura_Coupling reagent1 This compound catalyst Pd(PPh₃)₄ K₂CO₃ reagent1->catalyst reagent2 Arylboronic Acid (Ar-B(OH)₂) reagent2->catalyst product 4-(4-Arylbenzyl)morpholine catalyst->product Toluene/Water 90 °C

Caption: Suzuki-Miyaura coupling workflow.

N_Alkylation reagent1 Morpholine base K₂CO₃ reagent1->base reagent2 4-Bromobenzyl bromide reagent2->base product This compound base->product Acetonitrile Reflux

Caption: N-Alkylation synthesis workflow.

Conclusion

This compound stands out as a strategic building block in synthetic chemistry due to its dual functionality. The presence of the aryl bromide allows for facile introduction of molecular diversity through robust and high-yielding palladium-catalyzed cross-coupling reactions. Simultaneously, the integral morpholine moiety imparts favorable physicochemical properties, such as enhanced solubility and improved pharmacokinetic profiles, which are highly desirable in the development of new drug candidates. While simpler alternatives exist for introducing a benzyl group or for participating in cross-coupling reactions, this compound offers a more streamlined approach to accessing complex molecules with built-in "drug-like" features, ultimately accelerating the drug discovery process.

References

Cytotoxicity Showdown: Brominated vs. Non-Brominated Benzyl Morpholines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic effects of benzyl (B1604629) morpholine (B109124) derivatives, with a focus on the impact of bromination on their anti-cancer activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how this chemical modification influences cytotoxicity.

The strategic addition of halogen atoms, particularly bromine, to pharmacologically active molecules is a common strategy in medicinal chemistry to enhance their therapeutic properties. In the context of anti-cancer drug development, bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to increased cytotoxic potency. This guide provides a comparative analysis of the cytotoxicity of brominated versus non-brominated benzyl morpholine derivatives, supported by in vitro experimental data.

Comparative Cytotoxicity Data

A study evaluating a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives provides key insights into the effect of bromination on cytotoxicity. The compounds were tested against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using MTT, LDH leak, and trypan blue assays.

Compound IDSubstitution on Benzophenone (B1666685) RingMCF-7 IC50 (µM) (MTT Assay)A549 IC50 (µM) (MTT Assay)
8a Unsubstituted48.9 ± 1.462.1 ± 2.6
8b 2-Bromo7.0 ± 0.7 11.2 ± 0.9
8f 4-Methyl8.6 ± 1.813.1 ± 1.1
5-FU Positive Control13.1 ± 2.013.3 ± 1.4
Data synthesized from a study on novel morpholine analogues.[1]

The results clearly indicate that the presence of a bromine atom at the ortho position of the benzophenone moiety (compound 8b ) significantly enhances cytotoxic activity against both MCF-7 and A549 cancer cell lines when compared to the unsubstituted analogue (8a ).[1] Notably, the IC50 value of compound 8b in MCF-7 cells is approximately 7 times lower than that of the non-brominated compound 8a , indicating a substantial increase in potency.[1] The activity of the brominated compound 8b was also superior to the positive control, 5-fluorouracil (B62378) (5-FU), in the MCF-7 cell line.[1]

Experimental Protocols

The following is a detailed description of the methodologies used to obtain the cytotoxicity data presented above.

Cell Culture and Treatment

Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight before being treated with various concentrations of the synthesized compounds.

Cytotoxicity Assays

Three different assays were utilized to assess the cytotoxic effects of the benzyl morpholine derivatives:

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability.

  • LDH Leak Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. Increased LDH activity in the supernatant is an indicator of cytotoxicity.

  • Trypan Blue Assay: This dye exclusion test is used to identify viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.

Flow Cytometry Analysis (FACS)

To further investigate the anti-proliferative effects, Flow Cytometry (FACS) analysis was performed. This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In this context, it was likely used to analyze the cell cycle distribution of the cancer cells after treatment with the compounds, identifying any cell cycle arrest that might be induced.[1]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the compared compounds are not fully elucidated in the cited study, the enhanced cytotoxicity of the brominated derivative suggests several potential mechanisms. The presence of the bromine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

One potential mechanism of action for such compounds is the induction of apoptosis, or programmed cell death. Many cytotoxic agents exert their anti-cancer effects by triggering apoptotic pathways. This can involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. The BCL-2 family of proteins are key regulators of apoptosis, and some small molecules can induce apoptosis by down-regulating pro-survival members like BCL-2 and BCL-XL.[4]

Another relevant target for morpholine-containing compounds is the histone lysine (B10760008) methyltransferase EZH2, which is often overexpressed in cancer and plays a crucial role in tumor progression.[5] Inhibition of EZH2 can lead to cell cycle arrest and reduced cancer cell proliferation.[5] It is plausible that the structural changes introduced by bromination could enhance the binding of the benzyl morpholine derivative to such targets, leading to a more potent cytotoxic effect.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis S1 Synthesis of 4-Benzyl-morpholine Derivatives S2 Brominated (8b) & Non-brominated (8a) Analogues S1->S2 C3 Treatment with Compounds S2->C3 Test Compounds C1 MCF-7 & A549 Cancer Cell Lines C2 Seeding in 96-well plates C1->C2 C2->C3 A1 MTT Assay C3->A1 Incubation A2 LDH Leak Assay C3->A2 Incubation A3 Trypan Blue Assay C3->A3 Incubation D2 FACS Analysis (Cell Cycle) C3->D2 D1 IC50 Determination A1->D1 A2->D1 A3->D1

Experimental workflow for cytotoxicity comparison.

Putative_Apoptosis_Pathway cluster_compound Compound Action cluster_bcl2 BCL-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Brominated Benzyl Morpholine (e.g., Compound 8b) Bcl2 Inhibition of Pro-survival BCL-2 / BCL-XL Compound->Bcl2 Bax Activation of Pro-apoptotic BAX / BAK Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative apoptosis signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(4-Bromobenzyl)morpholine.

This compound is recognized as a combustible solid and is harmful if swallowed. It is also known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Adherence to the following protocols is essential to mitigate risks.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.[3]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection Dust mask type N95 (US) or equivalent.To prevent inhalation of dust particles.

II. Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Small Spills (within a chemical fume hood):

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material, such as sand, vermiculite, or Chemizorb®.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Large Spills (or any spill outside of a fume hood):

  • Evacuate the immediate area and alert personnel nearby.

  • Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.

  • Do not attempt to clean up a large spill without appropriate training and equipment.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Place all solid waste of this compound into a clearly labeled, sealable hazardous waste container.

    • For solutions containing this compound, use a designated, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., GHS07 for irritant and acute toxicity).

    • Indicate the approximate amount of waste in the container.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • All waste materials must be disposed of in accordance with national and local regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, etc.) A->B C Collect Waste (Solid or Liquid) B->C Spill Spill Occurs D Securely Seal & Label Waste Container C->D E Store in Designated Secondary Containment Area D->E F Arrange for Professional Waste Collection (EHS) E->F G Dispose via Approved Waste Disposal Plant F->G SmallSpill Small Spill: Contain & Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Alert EHS Spill->LargeSpill Large SmallSpill->C LargeSpill->F

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 132833-51-3). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is a synthesis of data from supplier information for the specific compound and detailed SDS information for the closely related compound, Morpholine (B109124).[1][2][3][4] It is imperative to handle this chemical with caution and to supplement this guide with your institution's specific safety protocols.

Hazard Identification and Classification

This compound is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed

Data sourced from supplier safety information.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on standard laboratory practices for similar morpholine derivatives.[1][4]

Body PartRecommended PPE
Eyes/Face Chemical safety goggles and a face shield.[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data), a lab coat, and closed-toe shoes. Consider an apron for larger quantities.[1]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are first-aid guidelines based on the known hazards of morpholine compounds.[2][3]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Firefighting and Spill Response
SituationRecommended Action
Firefighting Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]
Spill Cleanup Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.
Handling, Storage, and Disposal
AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep in a dark place under an inert atmosphere at room temperature.
Disposal Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

1. Preparation:

  • Review this safety guide and any available SDS for the compound and related chemicals.
  • Ensure the work area (chemical fume hood) is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible.
  • Don all required PPE as outlined in the table above.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within a chemical fume hood.
  • Use a spatula to transfer the solid compound to a tared weighing vessel.
  • Close the container tightly immediately after dispensing.

3. Reaction Setup:

  • Slowly add the compound to the reaction vessel.
  • If dissolving in a solvent, add the solid to the solvent to minimize dust generation.
  • Ensure the reaction apparatus is securely clamped and properly assembled.

4. Post-Reaction Workup:

  • Quench the reaction carefully, if necessary, within the fume hood.
  • Handle all reaction mixtures and waste with the same precautions as the starting material.

5. Decontamination and Disposal:

  • Clean all glassware and equipment that came into contact with the chemical.
  • Dispose of all waste, including contaminated PPE, in a designated, sealed waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Guide prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh & Dispense prep_ppe->handle_weigh handle_react Reaction Setup handle_weigh->handle_react handle_workup Post-Reaction Workup handle_react->handle_workup clean_decon Decontaminate handle_workup->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_wash Wash Hands clean_dispose->clean_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up exp_skin Skin/Eye Contact act_remove Remove from Source exp_skin->act_remove exp_inhale Inhalation act_air Move to Fresh Air exp_inhale->act_air exp_ingest Ingestion act_rinse Rinse Mouth exp_ingest->act_rinse act_flush Flush with Water act_remove->act_flush follow_med Seek Medical Attention act_flush->follow_med act_air->follow_med act_rinse->follow_med follow_report Report Incident follow_med->follow_report

Caption: Emergency response plan for accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.